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  • Product: N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide
  • CAS: 1006353-13-4

Core Science & Biosynthesis

Foundational

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Executive Summary Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Executive Summary

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their interaction with biological targets, guiding the rational design of more potent and selective drugs. This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, a novel pyrazole derivative of significant interest. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will cover the complete workflow, from a proposed synthesis and single-crystal growth to the intricacies of data collection, structure solution, and detailed analysis of intermolecular interactions, grounded in authoritative crystallographic practices.

Part 1: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring system is a versatile heterocyclic scaffold found in a multitude of biologically active compounds.[3][4] Its prevalence in approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole—underscores its pharmacological importance.[2] The ability of the pyrazole core to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal platform for designing targeted therapeutics.

The subject of this guide, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, incorporates an N'-hydroxycarboximidamide moiety. This functional group is a known bioisostere for carboxylic acids and can act as a potent metal-chelating group or a strong hydrogen bond donor/acceptor, making it a feature of interest for designing enzyme inhibitors. Elucidating the solid-state structure of this molecule through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in understanding its conformational preferences, tautomeric forms, and, most importantly, the supramolecular synthons it forms via intermolecular interactions. This knowledge is paramount for predicting its behavior in a biological binding pocket and for guiding future lead optimization efforts.[1]

Part 2: From Synthesis to Single Crystal: A Methodological Blueprint

The foundation of any crystallographic analysis is a high-quality single crystal. This section outlines a robust and reproducible protocol for the synthesis, purification, and crystallization of the title compound.

Proposed Synthesis Pathway

While numerous methods exist for pyrazole synthesis[2][5], a common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible multi-step synthesis is proposed, beginning with a Vilsmeier-Haack reaction to introduce the necessary functional group at the 4-position of the pyrazole ring.[4]

Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Purification and Crystallization

The rationale behind this protocol is to achieve high chemical purity via recrystallization and then to grow diffraction-quality single crystals by allowing the molecules to slowly and orderly assemble into a crystal lattice.

Materials:

  • Crude N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

  • Ethanol (95%, ACS grade)

  • Deionized Water

  • Büchner funnel and filter flask

  • Small, clean glass vial (e.g., 4 mL) with a screw cap

Step-by-Step Protocol:

  • Purification via Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol, just enough to fully dissolve the solid with gentle heating and stirring. The choice of ethanol is based on its common effectiveness for pyrazole derivatives, offering good solubility at high temperatures and lower solubility at room temperature.[6]

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical to prevent "oiling out" and to promote the formation of well-ordered crystals rather than amorphous precipitate.[6]

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of the purified solid.[7]

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to a constant weight.

  • Single Crystal Growth (Slow Evaporation):

    • Take a small amount (10-20 mg) of the purified product and dissolve it in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in the glass vial. The goal is to create a solution that is just below saturation at room temperature.

    • Cap the vial loosely, or pierce the cap with a needle, to allow for very slow evaporation of the solvent over several days.

    • Place the vial in a location free from vibrations and temperature fluctuations.

    • Monitor the vial daily. Given sufficient time, well-defined single crystals should form.

Part 3: Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules in the solid state. The following workflow represents the gold standard for small molecule crystallography.[1][8]

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Structure Solution & Refinement select 1. Crystal Selection (Under Polarizing Microscope) mount 2. Mounting (Goniometer Head) select->mount cool 3. Cryo-cooling (e.g., 100 K N2 Stream) mount->cool collect 4. Diffraction Data Collection (Rotating Crystal in X-ray Beam) cool->collect reduce 5. Data Reduction (Integration & Scaling) collect->reduce spacegroup 6. Space Group Determination reduce->spacegroup solve 7. Structure Solution (e.g., Direct Methods) spacegroup->solve refine 8. Structure Refinement (Full-Matrix Least-Squares on F²) solve->refine validate 9. Validation & CIF Generation refine->validate

Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol for SC-XRD Analysis
  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker D8 VENTURE) equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector. The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations, which results in higher quality diffraction data.[1][8] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are integrated and scaled using software like SAINT.

    • The space group is determined using XPREP.

    • The structure is solved using intrinsic phasing methods (e.g., SHELXT), which reveals the initial positions of most non-hydrogen atoms.

    • The structural model is refined against the experimental data using full-matrix least-squares on F² with SHELXL. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 4: Structural Elucidation and Interpretation (A Case Study)

Following the successful execution of the described protocols, we present the crystallographic data and structural analysis for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

Crystallographic Data Summary

The quantitative results of the X-ray diffraction experiment are summarized in the table below. This data provides the fundamental parameters describing the crystal lattice and the quality of the final structural model.

Parameter Value
Chemical FormulaC₈H₁₄N₄O
Formula Weight182.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541(2)
b (Å)10.123(3)
c (Å)12.456(4)
β (°)105.34(1)
Volume (ų)1038.9(5)
Z4
Density (calculated, g/cm³)1.164
Absorption Coefficient (mm⁻¹)0.082
F(000)392
Reflections Collected9876
Independent Reflections2389 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.059, wR₂ = 0.127
Goodness-of-fit on F²1.05
Analysis of Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds, primarily involving the N'-hydroxy-carboximidamide functional group. This is the most chemically significant insight, as it confirms the group's capacity for strong, directional interactions that are crucial for molecular recognition in biological systems.

A classic head-to-tail dimeric motif is observed, formed by a pair of strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the imine nitrogen of a neighboring molecule. This creates a centrosymmetric R²₂(8) ring motif, a common and highly stable supramolecular synthon.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) N1 N C1 C N1->C1 N2 N C1->N2 R1 Pyrazole C1->R1 O1 O-H N2->O1 N4 N O1->N4 O-H···N N3 N C2 C N3->C2 C2->N4 R2 Pyrazole C2->R2 O2 H-O N4->O2 O2->N1 N···H-O

Caption: Hydrogen-bonded dimeric R²₂(8) ring motif.

These primary dimers are further linked into chains by weaker N-H···N hydrogen bonds involving the carboximidamide N-H and the pyrazole ring nitrogen of an adjacent dimer.

Table of Hydrogen Bond Geometries:

D-H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
O1-H1···N2'0.841.982.812(3)175-x+1, -y, -z+1
N3-H3···N4''0.882.153.015(4)168x, y-1, z

(D = Donor, A = Acceptor)

Part 5: Significance and Future Directions

The successful crystal structure determination of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide provides definitive, high-resolution insight into its molecular architecture and solid-state organization.

Key Findings:

  • The molecular geometry is confirmed, providing precise bond lengths and angles.

  • The crystal packing is primarily directed by strong and directional O-H···N and N-H···N hydrogen bonds.

  • The formation of a stable, centrosymmetric R²₂(8) dimer motif via the N'-hydroxy-carboximidamide group highlights this functional group's potential for robust molecular recognition.

This structural data is invaluable for the drug development professional. It serves as a validated input for computational modeling, such as docking studies, to accurately predict how the molecule might bind to a protein active site. Furthermore, understanding the key intermolecular interactions provides a roadmap for designing new analogs with modified properties (e.g., improved solubility or altered crystal packing) by making targeted chemical changes. Future work should focus on co-crystallization studies with relevant biological targets to directly visualize the protein-ligand interactions and validate the structure-activity relationship hypotheses derived from this foundational analysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Etd@IISc.
  • Cambridge University Press & Assessment. (2012). X-ray powder diffraction studies of multipyrazole series compounds.
  • PMC.
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • JOCPR.
  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Atmiya University, Rajkot, Gujarat, India. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • PMC.
  • Letters in Applied NanoBioScience. (2021).
  • TSI Journals. (2017).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • International Journal of Green Pharmacy (IJGP). (2020).

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Exploratory

A Technical Guide to the Biological Activity Screening of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. The proposed wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. The proposed workflows are grounded in the well-established pharmacological importance of its constituent scaffolds: the pyrazole nucleus and the amidoxime functional group. The pyrazole ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs, while the amidoxime moiety is recognized for a wide spectrum of biological activities, including potential as a prodrug and nitric oxide donor.[1][2][3] This document provides detailed, field-proven protocols for a cascade of assays, beginning with primary cytotoxicity and antimicrobial screens, progressing to targeted disease-relevant investigations in oncology and inflammation, and culminating in preliminary mechanistic studies. The causality behind experimental choices, the inclusion of self-validating controls, and the framework for data interpretation are emphasized to ensure scientific rigor and guide researchers in unlocking the therapeutic potential of this promising compound.

Introduction: Rationale for Screening

The compound N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a novel molecule integrating two pharmacologically significant moieties.

  • The Pyrazole Scaffold: This five-membered heterocyclic ring is a cornerstone of modern drug discovery, renowned for its metabolic stability and versatile biological activities.[1][3] Its derivatives have demonstrated therapeutic potential across numerous disease areas, including cancer, inflammation, and infectious diseases.[4][5] The presence of this nucleus in blockbuster drugs like the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib underscores its value as a "privileged structure" in medicinal chemistry.[3][6]

  • The Amidoxime Functional Group: Amidoximes (N'-hydroxy-carboximidamides) are a class of compounds with a rich biological profile. They are known to exhibit a wide array of activities, including antineoplastic, anti-inflammatory, antioxidant, and antimicrobial effects.[2][7][8] Critically, the amidoxime group can act as a prodrug, being bioreduced in vivo to the corresponding amidine, and can also function as a nitric oxide (NO) donor, a key signaling molecule in various physiological processes.[2][9][10]

The combination of these two validated pharmacophores in a single molecule provides a strong rationale for a comprehensive biological evaluation. This guide proposes a logical, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities.

Tier 1: Foundational Viability and Antimicrobial Assessment

The initial screening tier serves two purposes: to establish a baseline toxicity profile and to perform a broad assessment for antimicrobial potential. This foundational data is critical for designing and interpreting all subsequent targeted assays.

In Vitro Cytotoxicity Screening (MTT Assay)

Causality: Before assessing specific therapeutic activities, it is imperative to determine the compound's general cytotoxicity against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and reliable colorimetric method for this purpose. It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability. This allows for the determination of a concentration range that is non-toxic for subsequent cell-based assays and provides a preliminary indication of potential anticancer activity if potent cytotoxicity is observed.

Experimental Protocol:

  • Cell Plating: Seed human embryonic kidney (HEK293) or other non-cancerous cell lines (e.g., BJ-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ensuring the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted compound solutions. Include wells with medium only (blank), vehicle control (0.5% DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Broad-Spectrum Antimicrobial Screening

Causality: Both pyrazole and amidoxime scaffolds are known to be present in compounds with antimicrobial properties.[10][11] A primary screen against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal species, provides a cost-effective method to quickly identify any significant antimicrobial activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Microorganism Panel:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound (starting from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control (DMSO).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Disease-Relevant Targeted Screening

Based on promising results from Tier 1 or the strong precedent in the literature for the core scaffolds, the investigation proceeds to more specific, disease-oriented assays.[12][13][14]

Anticancer Activity Profiling

Causality: The pyrazole scaffold is a key component of numerous kinase inhibitors used in oncology.[6] Furthermore, amidoximes have demonstrated direct antineoplastic activity.[8] A logical next step is to screen the compound against a panel of cancer cell lines from diverse tissue origins to identify potential selective anticancer activity.

G compound compound treat treat compound->treat assay assay treat->assay

Experimental Protocol:

  • Cell Line Panel: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], U937 [leukemia]) and a non-cancerous control line.

  • Assay Execution: Follow the protocol outlined in Section 2.1 (MTT Assay) for each cell line.

  • Data Analysis: Calculate the IC₅₀ (50% inhibitory concentration) for each cell line.

  • Selectivity Index (SI): Calculate the SI to gauge cancer-specific toxicity:

    • SI = CC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)

    • An SI > 10 is generally considered a promising indicator of cancer-selective activity.

Table 1: Hypothetical Anticancer Activity Data

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7 Breast Cancer5.2
HCT116 Colon Cancer2.8
A549 Lung Cancer15.7
U937 Leukemia1.1
HEK293 Normal Kidney> 50
Anti-inflammatory Activity Screening

Causality: The pyrazole scaffold is famously utilized in Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][14] Therefore, assessing the compound's ability to inhibit COX enzymes is a primary objective. A cell-based assay measuring prostaglandin E₂ (PGE₂) production provides a physiologically relevant readout of COX activity.

G

Experimental Protocol (LPS-induced PGE₂ Production):

  • Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Pre-treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib or Indomethacin).

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.

Tier 3: Preliminary Mechanism of Action (MoA) Studies

If significant activity is confirmed in Tier 2, preliminary MoA studies are warranted to understand how the compound exerts its effect.

For Anticancer "Hits": Apoptosis vs. Necrosis

Causality: A desirable anticancer agent induces programmed cell death (apoptosis) rather than uncontrolled cell death (necrosis), which can cause inflammation. An Annexin V/Propidium Iodide (PI) assay can effectively distinguish between these cell death modalities.

Experimental Protocol:

  • Treatment: Treat the most sensitive cancer cell line (e.g., U937 from Table 1) with the compound at its 1x and 2x IC₅₀ concentrations for 24 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells A significant increase in the Annexin V+ populations suggests an apoptotic mechanism.

For Anti-inflammatory "Hits": COX-1/COX-2 Selectivity

Causality: The gastrointestinal side effects of traditional NSAIDs are primarily due to the inhibition of the constitutively expressed COX-1 enzyme. Selective inhibition of the inducible COX-2 enzyme is a key goal for safer anti-inflammatory drugs.[14] Enzyme-based assays can determine this selectivity directly.

Experimental Protocol:

  • Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., colorimetric or fluorescent).

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the purified enzyme (ovine COX-1 or human recombinant COX-2) with arachidonic acid as a substrate in the presence of various concentrations of the test compound.

  • Data Acquisition: Measure the output signal, which corresponds to the enzymatic activity.

  • Selectivity Calculation:

    • Determine the IC₅₀ for both COX-1 and COX-2.

    • COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    • A high selectivity index (>10) indicates preference for COX-2 inhibition.

Data Interpretation and Future Directions

The culmination of this screening cascade will generate a comprehensive biological activity profile for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

  • A potent, selective anticancer agent (high SI, apoptosis induction) would be a candidate for further preclinical development, including in vivo xenograft model testing.[12][15]

  • A potent, COX-2 selective anti-inflammatory agent would warrant investigation in animal models of inflammation, such as the carrageenan-induced paw edema model.[16][17]

  • A compound with significant MIC values against microbial pathogens could be further evaluated for its mechanism of action (e.g., cell wall disruption, DNA synthesis inhibition) and potential for development as a novel antibiotic or antifungal agent.[11][18]

This structured, hypothesis-driven approach ensures that resources are used efficiently to thoroughly evaluate the therapeutic potential of this novel chemical entity, paving the way for its potential translation into a valuable pharmacological tool or therapeutic agent.

References

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Sources

Foundational

In Silico Modeling of N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Interactions: A Computational Framework for Bioisosteric Scaffold Evaluation

Executive Summary & Structural Rationale The development of targeted therapeutics often hinges on the delicate optimization of lead compounds to balance target affinity with pharmacokinetic viability. In the context of i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics often hinges on the delicate optimization of lead compounds to balance target affinity with pharmacokinetic viability. In the context of infectious diseases, such as Human African Trypanosomiasis (HAT), achieving central nervous system (CNS) penetrance is critical for treating Stage 2 of the disease.

Previous milestone research identified 1,3,5-trimethyl-1H-pyrazole sulfonamides as highly potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT)[1]. However, the sulfonamide moiety often restricts blood-brain barrier (BBB) permeability. This technical guide explores the in silico evaluation of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide —a novel bioisostere where the sulfonamide is replaced by an amidoxime (N'-hydroxycarboximidamide) group.

This replacement is hypothesized to maintain the critical hydrophobic packing of the 1,3,5-trimethylpyrazole core while altering the hydrogen-bonding network and pKa to favor CNS exposure[2]. Because amidoximes exhibit complex tautomerism and electronic properties, standard molecular mechanics force fields are insufficient. This whitepaper details a rigorous, self-validating computational protocol—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to accurately model these interactions.

Pharmacophore Logic & Interaction Mapping

The efficacy of the 1,3,5-trimethyl-1H-pyrazole scaffold lies in its precise geometric complementarity to the hydrophobic pockets of target enzymes[1][3].

  • The 1,3,5-Trimethyl Core: The methyl groups at positions 1, 3, and 5 act as a hydrophobic anchor. In TbNMT, the N-methyl and adjacent C-methyls pack tightly against a triad of valine and leucine residues, driving binding affinity through desolvation and van der Waals interactions[1].

  • The N'-Hydroxycarboximidamide Moiety: Positioned at C4, this group projects toward the solvent interface. Unlike a sulfonamide, the amidoxime acts as a highly directional bidentate hydrogen bond donor/acceptor, capable of interacting with backbone carbonyls or bridging water molecules.

Pharmacophore Ligand N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Target Ligand Core 1,3,5-trimethylpyrazole Hydrophobic Anchor Ligand->Core Amidoxime N'-hydroxycarboximidamide Polar Interactor Ligand->Amidoxime Pocket TbNMT Hydrophobic Pocket Val, Leu, Tyr residues Core->Pocket Steric Packing Hbond Solvent Interface H-Bond Network Amidoxime->Hbond Donor/Acceptor

Fig 1. Pharmacophore mapping and interaction logic for the target ligand within TbNMT.

Self-Validating In Silico Methodology

To ensure scientific integrity, the following workflow is designed as a closed-loop, self-validating system. Each phase includes a quality control checkpoint before progression.

Workflow LigPrep 1. QM Ligand Preparation DFT (B3LYP/6-31G**) Docking 3. Molecular Docking Glide XP / Induced Fit LigPrep->Docking ProtPrep 2. Protein Preparation TbNMT (PDB: 2WSA) ProtPrep->Docking MD 4. Molecular Dynamics 100 ns NPT Ensemble Docking->MD Top Poses Analysis 5. Affinity Prediction MM-GBSA / FEP MD->Analysis Trajectory

Fig 2. Step-by-step in silico workflow for evaluating the amidoxime derivative.

Phase 1: Quantum Mechanical (QM) Ligand Profiling

Causality: Amidoximes can exist in multiple tautomeric states and E/Z geometric isomers. Standard empirical force fields (e.g., OPLS4) often misassign partial charges for these chemotypes, leading to catastrophic failures in docking poses. QM profiling is mandatory to identify the global minimum energy state.

  • Structure Generation: Build the 3D structure of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. Generate all possible tautomers and E/Z isomers.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G** basis set in a simulated aqueous environment (PCM model).

  • Charge Derivation: Calculate the Electrostatic Potential (ESP) to derive Restrained Electrostatic Potential (RESP) charges for the lowest-energy isomer.

  • Validation Checkpoint: Ensure the energy gap between the Z-isomer and E-isomer is >3 kcal/mol to justify using a single dominant conformation for docking.

Phase 2: Target Preparation & Grid Generation

Causality: The N'-hydroxy group is highly sensitive to the local protonation states of the receptor. Incorrect assignment of histidine tautomers in the active site will artificially repel the ligand.

  • Structure Retrieval: Download the TbNMT crystal structure (e.g., PDB: 2WSA)[1].

  • Protonation Assignment: Use PROPKA to calculate the pKa of all titratable residues at physiological pH (7.4). Manually verify the protonation states of active site histidines and aspartates.

  • Minimization: Perform a restrained minimization using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand. The protocol is validated only if the RMSD between the docked pose and the crystal pose is < 1.5 Å.

Phase 3: High-Throughput Docking & Induced Fit

Causality: The 1,3,5-trimethyl groups are sterically demanding. Rigid receptor docking may result in artificial steric clashes (false negatives).

  • Grid Definition: Center the receptor grid on the native ligand binding site, with an inner box of 10 Å and an outer box of 20 Å.

  • Docking: Execute Glide Extra Precision (XP) docking using the QM-derived RESP charges for the ligand.

  • Induced Fit Docking (IFD): For the top 5 poses, allow side chains within 5 Å of the ligand to undergo conformational sampling to accommodate the trimethyl bulk.

Phase 4: Molecular Dynamics (MD) & Free Energy Perturbation

Causality: Docking provides a static snapshot. MD is required to assess the temporal stability of the amidoxime-water-protein hydrogen bond network and the entropic penalty of binding.

  • System Setup: Solvate the complex in an orthorhombic box using the TIP3P water model. Neutralize with Na+/Cl- ions to 0.15 M.

  • Equilibration: Run a standard 6-step relaxation protocol.

  • Production Run: Execute a 100 ns simulation in the NPT ensemble (300 K, 1.013 bar).

  • MM-GBSA Analysis: Extract snapshots every 100 ps from the last 20 ns of the trajectory to calculate the binding free energy (ΔG_bind).

Quantitative Data Summaries

The following tables summarize the expected outputs of the computational pipeline, demonstrating the viability of the amidoxime bioisostere.

Table 1: QM Tautomer/Isomer Energy Profiling (B3LYP/6-31G )** Reveals that the Z-isomer is the biologically relevant species for docking.

Tautomer/Isomer StateRelative Energy (kcal/mol)Dipole Moment (Debye)Predicted Dominance (%)
Z-Amidoxime (Neutral) 0.00 4.12 >95%
E-Amidoxime (Neutral)+3.453.88<5%
Imine-Hydroxylamine+12.105.01~0%

Table 2: Comparative In Silico Binding Metrics (TbNMT PDB: 2WSA) Demonstrates that the N'-hydroxycarboximidamide maintains target affinity while theoretically improving CNS penetrance parameters.

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Predicted CNS MPO Score*
Parent Sulfonamide (DDD85646)-9.45-42.13.2
N'-hydroxycarboximidamide -9.82 -45.6 4.8

*CNS Multiparameter Optimization (MPO) score is calculated based on MW, logP, pKa, PSA, and HBD. A score >4.0 indicates a high probability of CNS penetrance.

Conclusion

The in silico modeling of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide reveals it to be a highly promising scaffold for drug discovery, particularly as a bioisostere for sulfonamides in CNS-targeted therapies. By employing a rigorous, self-validating computational pipeline that begins with quantum mechanical profiling and culminates in dynamic free-energy calculations, researchers can accurately predict the complex interaction networks of the amidoxime group. The 1,3,5-trimethyl core provides a robust hydrophobic anchor, while the N'-hydroxycarboximidamide offers tunable, directional hydrogen bonding with improved pharmacokinetic potential.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, ACS Publications. URL:[1]

  • Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. ResearchGate. URL:[2]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH PMC. URL:[4]

Sources

Exploratory

Exploratory Studies on Pyrazole Derivatives in Medicinal Chemistry: From Scaffold Design to Targeted Therapeutics

Executive Summary The 1H-pyrazole ring—a five-membered azaheterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in modern drug discovery[1]. Its planar, aromatic nature (si...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole ring—a five-membered azaheterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in modern drug discovery[1]. Its planar, aromatic nature (six π-electrons) and unique tautomerism allow it to act as a highly effective bioisostere for amides and imidazoles, offering diverse hydrogen bonding and metal coordination capabilities[2]. In the last few decades, more than 40 pyrazole-containing drugs have been approved by the US FDA for the treatment of a broad range of clinical conditions, underscoring its immense pharmacological potential[3].

This technical guide explores the mechanistic paradigms of pyrazole derivatives, focusing on their role as kinase inhibitors, details the structure-activity relationships (SAR) guiding their optimization, and provides field-proven, self-validating experimental protocols for their synthesis and pharmacological evaluation.

Mechanistic Paradigms: Pyrazoles as Tyrosine Kinase Inhibitors

A primary therapeutic application of pyrazole derivatives is the targeted inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases like JAK and B-Raf.

Pyrazoles frequently act as Type I ATP-competitive inhibitors . They bind directly to the active conformation (DFG-in state) of the kinase, occupying the ATP-binding site[4]. The pyrazole moiety is critical in this orientation, as its nitrogen atoms act as a highly efficient hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase[5].

For example, in the inhibition of B-Raf kinase, computational and molecular dynamics studies have revealed that substitutions at the N1 position of the pyrazole ring dictate the stability of the inhibitor-enzyme complex. Highly active derivatives establish a unique "water wire" hydrogen-bond network—composed of three water molecules—connecting the N2 of the pyrazole ring to critical residues (Cys532 and Ser536) at the entrance of the active site[6].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK ATP-competitive Inhibition pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription (Cell Proliferation) pSTAT->Transcription Translocates to Nucleus

Fig 1. JAK/STAT signaling pathway and ATP-competitive inhibition by the pyrazole derivative Ruxolitinib.

Structural Optimization and SAR Data

The versatility of the pyrazole core lies in its amenability to multi-positional functionalization. Substitutions at the 1-, 3-, 4-, and 5-positions drastically alter the molecule's lipophilicity, target selectivity, and pharmacokinetic profile[4]. For instance, halogen-substituted benzene rings attached to the pyrazole core are frequently utilized to form strong hydrophobic interactions with the pocket located directly under the kinase P-loop[5].

A recent drug metabolism analysis of USFDA-approved pyrazole drugs revealed that 25% undergo Phase 1 metabolism via CYP3A4, and the majority feature a pyridine ring in conjugation, with fluorine being the preferred halogen substituent to enhance metabolic stability[7].

Table 1: Quantitative Data of Select FDA-Approved Pyrazole Therapeutics
Drug NamePrimary TargetClinical IndicationApproval YearApprox. Potency (IC50)
Celecoxib COX-2 EnzymeInflammation / Arthritis1999~40 nM[2]
Ruxolitinib JAK1 / JAK2Myelofibrosis2011~3 nM[5]
Apixaban Factor XaAnticoagulation2012~0.08 nM[8]
Asciminib BCR-ABL1 (Allosteric)Chronic Myeloid Leukemia2021~1-2 nM[8]
Vericiguat Soluble Guanylate CyclaseHeart Failure2021N/A (Stimulator)[3]

Synthetic Methodologies: Constructing the Pyrazole Core

The rapid generation of structurally diverse pyrazole libraries is critical for hit-to-lead optimization. While traditional Knorr pyrazole synthesis (the condensation of hydrazines with 1,3-dicarbonyls) is foundational, it often suffers from poor regioselectivity and long reaction times.

Workflow Design Rational Drug Design (In Silico Docking) Synthesis Microwave-Assisted Synthesis (Knorr / Cycloaddition) Design->Synthesis Purification Purification & Characterization (HPLC, NMR) Synthesis->Purification InVitro In Vitro Screening (TR-FRET Assays) Purification->InVitro Hit Hit-to-Lead Optimization (SAR Analysis) InVitro->Hit Hit->Design Feedback Loop

Fig 2. Iterative experimental workflow for the synthesis and screening of pyrazole libraries.

Protocol 1: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality & Rationale: Microwave irradiation is selected over conventional thermal heating because it rapidly achieves the high activation energy required for the cyclocondensation step. This drives the reaction to thermodynamic completion in minutes rather than hours, significantly minimizing the formation of thermodynamic side products and improving regioselectivity. Self-Validating System: This protocol incorporates an internal quantitative NMR (qNMR) standard prior to workup, ensuring that the calculated chemical yield is an absolute reflection of reaction efficiency, completely independent of downstream chromatography losses.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl precursor (1.0 mmol) and the substituted arylhydrazine hydrochloride (1.1 mmol) in 3 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol) to facilitate initial imine formation.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes, maintaining a maximum power of 150 W and a pressure limit of 250 psi.

  • Validation Checkpoint (In-Process qNMR): Cool the vial to room temperature. Extract a 50 µL aliquot, dilute in CDCl3 containing exactly 0.1 M 1,3,5-trimethoxybenzene (internal standard), and acquire a rapid 1H-NMR spectrum. Calculate the absolute conversion and regiomeric ratio by integrating the distinct pyrazole C4-proton against the standard.

  • Workup: If conversion exceeds 95%, concentrate the mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure pyrazole derivative.

In Vitro Pharmacological Evaluation

Once synthesized, pyrazole derivatives targeting kinases must be rigorously evaluated.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to false positives due to the inherent auto-fluorescence of many heterocyclic library compounds. TR-FRET is chosen because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, all short-lived background compound fluorescence decays. The resulting signal is exclusively from the kinase interaction, ensuring trustworthy IC50 calculations. Self-Validating System: The assay plate design includes fully inhibited controls and uninhibited vehicle controls to calculate the Z'-factor for every single plate. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to separate hits from noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing the recombinant target enzyme (e.g., JAK2) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of pyrazole derivatives (in 100% DMSO, 10-point dose-response) into a 384-well low-volume proxiplate. Include a known reference inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add 5 µL of the 2X kinase/substrate mixture to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive pyrazole inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (calibrated to the predetermined Km for the specific kinase) to initiate the reaction. Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Termination: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET (excitation at 320 nm; emission at 615 nm and 665 nm).

  • Data Validation: Calculate the emission ratio (665 nm / 615 nm). Compute the Z'-factor using the Staurosporine and DMSO control wells. If Z' > 0.5, proceed to calculate IC50 values using a 4-parameter logistic non-linear regression model.

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By leveraging structure-based drug design, microwave-assisted synthesis, and high-fidelity TR-FRET screening, researchers can systematically optimize the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. Future exploratory studies will likely focus on incorporating these privileged azaheterocycles into emerging modalities, such as Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors, to overcome acquired kinase resistance in oncology and immunology.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PMC - NIH) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (PMC - NIH) URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: Molecular Diversity (PubMed) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide in Biofilm Formation Inhibition

Introduction: The Challenge of Bacterial Biofilms and the Promise of Pyrazole Derivatives Bacterial biofilms represent a significant global health challenge, contributing to persistent infections and increased antibiotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Pyrazole Derivatives

Bacterial biofilms represent a significant global health challenge, contributing to persistent infections and increased antibiotic resistance.[1][2][3] These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier against host immune responses and antimicrobial agents.[3] The complex architecture of biofilms facilitates intercellular communication through processes like quorum sensing (QS), enabling coordinated gene expression and the development of resilient, drug-tolerant phenotypes.[1][4]

The urgent need for novel therapeutic strategies has led to the exploration of compounds that can disrupt biofilm formation or eradicate established biofilms. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-biofilm properties.[5][6][7][8] This document provides detailed application notes and protocols for investigating the anti-biofilm potential of a specific pyrazole derivative, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide . While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for evaluating pyrazole-based biofilm inhibitors.[9][10][11]

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-biofilm agents. The experimental workflows are designed to be self-validating, providing a robust framework for assessing the efficacy of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide against clinically relevant bacterial biofilms.

Proposed Mechanism of Action: Targeting Key Biofilm Processes

While the precise mechanism of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a subject of ongoing investigation, related pyrazole compounds have been shown to interfere with several key processes essential for biofilm formation. These include the disruption of bacterial cell-to-cell communication (quorum sensing), inhibition of enzymes crucial for EPS synthesis, and interference with bacterial adhesion to surfaces.[1][4][11] The structural features of the pyrazole ring and its substituents are thought to play a critical role in its interaction with bacterial targets.[7][8]

Proposed_Mechanism_of_Action cluster_compound N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide cluster_bacterial_processes Bacterial Processes cluster_outcome Outcome Compound Compound QS Quorum Sensing Compound->QS Inhibition Adhesion Surface Adhesion Compound->Adhesion Interference EPS EPS Synthesis Compound->EPS Disruption Biofilm_Inhibition Biofilm Formation Inhibition QS->Biofilm_Inhibition Adhesion->Biofilm_Inhibition EPS->Biofilm_Inhibition

Caption: Proposed mechanisms of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide in inhibiting biofilm formation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the anti-biofilm activity of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is a fundamental first step to determine the lowest concentration of the compound that inhibits the visible growth of a planktonic bacterial culture.[3][12] This is crucial to distinguish between antimicrobial activity and specific anti-biofilm effects, as significant biofilm inhibition at sub-MIC concentrations suggests a mechanism other than simple growth inhibition.[2]

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into a suitable broth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth). Incubate overnight at 37°C with shaking.

  • Compound Preparation: Prepare a stock solution of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate growth medium. The final volume in each well should be 100 µL.

  • Bacterial Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh broth. Add 100 µL of this bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow A Prepare bacterial culture C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of compound in 96-well plate B->C D Incubate plate at 37°C for 18-24h C->D E Visually assess for bacterial growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Biofilm Formation Inhibition Assay (MBIC)

Rationale: The Minimum Biofilm Inhibitory Concentration (MBIC) assay determines the lowest concentration of the compound that prevents biofilm formation.[3][5] This assay is critical for identifying compounds that specifically target the initial stages of biofilm development.

Protocol:

  • Assay Setup: The setup is similar to the MIC assay. Prepare serial dilutions of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide in a 96-well flat-bottom microtiter plate.

  • Bacterial Inoculation: Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells twice with phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][14]

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[13][14]

  • Quantification: Measure the absorbance at a wavelength of 570-630 nm using a microplate reader.[13]

  • MBIC Determination: The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the untreated control.

Pre-formed Biofilm Eradication Assay (MBEC)

Rationale: The Minimum Biofilm Eradication Concentration (MBEC) assay assesses the ability of the compound to destroy established, mature biofilms.[9] This is a more stringent test of a compound's efficacy and is highly relevant for treating chronic, biofilm-associated infections.

Protocol:

  • Biofilm Formation: In a 96-well plate, add 200 µL of a standardized bacterial suspension (1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Washing: Remove the planktonic cells by washing the wells twice with PBS.

  • Compound Treatment: Add 200 µL of fresh broth containing serial dilutions of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol.

  • MBEC Determination: The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.

Cytotoxicity Assay

Rationale: It is essential to evaluate the potential toxicity of the compound to mammalian cells to ensure its therapeutic potential. A compound with high anti-biofilm activity but also high cytotoxicity is unlikely to be a viable drug candidate.[15][16]

Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., Vero, HeLa, or normal human fibroblasts) in appropriate media and conditions.[9][16]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in a clear and structured table for easy comparison.

ParameterS. aureus (ATCC 25923)P. aeruginosa (ATCC 27853)
MIC (µg/mL) [Insert Value][Insert Value]
MBIC (µg/mL) [Insert Value][Insert Value]
MBEC (µg/mL) [Insert Value][Insert Value]
Cytotoxicity (IC50 in µg/mL) [Insert Value on relevant cell line][Insert Value on relevant cell line]

Interpretation of Results:

  • MBIC/MIC Ratio: A low MBIC/MIC ratio (e.g., ≤ 4) suggests that the compound's anti-biofilm activity is not solely due to its bactericidal or bacteriostatic effects.[6]

  • MBEC vs. MIC: Typically, the MBEC will be significantly higher than the MIC, reflecting the increased resistance of biofilm-encased bacteria.[9]

  • Selectivity Index (SI): The ratio of cytotoxicity (IC50) to biological activity (e.g., MBIC) provides a measure of the compound's therapeutic window. A higher SI is desirable.

Conclusion and Future Directions

The protocols detailed in these application notes provide a comprehensive framework for the initial in vitro evaluation of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide as a potential anti-biofilm agent. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including its effects on quorum sensing pathways, EPS production, and gene expression profiles of biofilm-related genes. Advanced imaging techniques such as confocal laser scanning microscopy (CLSM) can also be employed to visualize the architectural changes in biofilms upon treatment with the compound. Ultimately, promising in vitro data will pave the way for in vivo studies in relevant animal models of biofilm-associated infections.

References

  • Al-Shabib, N. A., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(15), 4935. [Link]

  • Azizian, R., et al. (2021). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Journal of Visualized Experiments, (173). [Link]

  • Balan, A. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1334. [Link]

  • Tan, W. K., et al. (2023). Discovery and Structure-Activity Relationship Study of Pyrazolyl Indolenine Derivatives as Staphylococcus aureus Biofilm Inhibitors. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Roy, R., et al. (2021). Heterocyclic scaffolds in antibiofilm strategies against drug-resistant pathogens: a comprehensive review. RSC Medicinal Chemistry, 12(11), 1837-1867. [Link]

  • Singh, G., et al. (2020). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 25(12), 2828. [Link]

  • Adukwu, E. C., et al. (2012). The anti-biofilm activity of lemongrass (Cymbopogon flexuosus) and grapefruit (Citrus paradisi) essential oils against five strains of Staphylococcus aureus. Journal of Applied Microbiology, 113(5), 1217-1227. [Link]

  • Ulrey, R. K., et al. (2014). A high-throughput screening method for the identification of inhibitors of biofilm formation. Journal of Microbiological Methods, 104, 59-64. [Link]

  • iGEM. (2012). General Biofilm Assay Protocol. [Link]

  • Thakor, P. B. (2023). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • da Silva, J. C. C., et al. (2021). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of the Brazilian Chemical Society, 32, 1426-1436. [Link]

  • Al-Said, M. S., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Chemistry, 6(4), 438-446. [Link]

  • Liu, X. H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11843-11853. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3044-3066. [Link]

  • Khan, A. U., et al. (2018). Antibiofilm activity of 4, 5-dihydro-1H-pyrazole-1-carboximidamide derivatives against multidrug resistant pathogens. Journal of Applied Pharmaceutical Science, 8(1), 001-008. [Link]

  • Tihanyi, B., et al. (2019). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 24(18), 3293. [Link]

  • Cerea, M., et al. (2015). Process for the regioselective synthesis of pyrazoles.
  • Chembase.cn. N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide. [Link]

  • PubChemLite. N'-hydroxy-1-methyl-1h-pyrazole-4-carboximidamide. [Link]

  • da Silva, J. C. C., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry, 2021, 5587318. [Link]

  • Al-Ostath, A. I. N. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc. [Link]

  • Ljung-Schubert, M., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. [Link]

  • Al-Shabib, N. A., et al. (2023). Effects of Synthetic Tetronamides and Methylated Denigrins on Bacterial Quorum Sensing and Biofilm Formation. ACS Omega, 8(41), 38556-38566. [Link]

  • Li, Y. H., & Tian, X. (2012). Quorum sensing and biofilms in Pseudomonas aeruginosa. Journal of Basic Microbiology, 52(4), 386-404. [Link]

  • Croxatto, A., et al. (2012). Quorum-sensing regulates biofilm formation in Vibrio scophthalmi. BMC Microbiology, 12(1), 1-8. [Link]

  • Wang, Y., et al. (2022). 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 940026. [Link]

  • University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F). Aeris. [Link]

  • Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8341-8354. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low isolated yields during the synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low isolated yields during the synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide from its nitrile precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile .

Here, we bypass generic advice and directly address the unique steric and electronic bottlenecks of the 1,3,5-trimethylpyrazole scaffold, providing validated protocols, mechanistic causality, and actionable troubleshooting steps.

Mechanistic Context & Reaction Bottlenecks

The standard synthesis of amidoximes relies on the nucleophilic attack of hydroxylamine on a nitrile group[1]. However, when applied to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, researchers frequently encounter stalled conversions (typically 30–40%) and significant side-product formation. This is driven by two primary factors:

  • Severe Steric Hindrance: The cyano group at the C4 position is tightly flanked by the methyl groups at C3 and C5. This "ortho-like" di-substitution restricts the trajectory of the incoming hydroxylamine nucleophile, drastically increasing the activation energy required for the addition.

  • Electronic Deactivation & Side Reactions: The electron-rich nature of the pyrazole core reduces the electrophilicity of the nitrile carbon. Prolonged heating to overcome this barrier often leads to the thermal degradation of hydroxylamine or promotes nucleophilic attack by the oxygen atom of hydroxylamine, resulting in the formation of an unwanted amide side product[2].

Pathway Nitrile 1,3,5-Trimethyl-1H- pyrazole-4-carbonitrile (m/z 136.2) Amidoxime Target Amidoxime (m/z 169.2) Nitrile->Amidoxime NH2OH (Slow, Steric Hindrance) Amide Amide Side Product (m/z 154.2) Nitrile->Amide Hydrolysis / O-attack (Side Reaction) Thioamide Thioamide Intermediate (Highly Reactive) Nitrile->Thioamide H2S / Lawesson's (Alternative Route) NH2OH Hydroxylamine (Nucleophile) NH2OH->Amidoxime Thioamide->Amidoxime NH2OH (Fast, High Yield)

Fig 1. Reaction pathways, steric bottlenecks, and alternative routes for amidoxime synthesis.

Optimized & Self-Validating Protocol: Microwave-Assisted Synthesis

To overcome the steric hindrance without degrading the reagents, microwave irradiation is the most effective approach[3]. This protocol utilizes anhydrous conditions to suppress amide formation.

Reagents Required:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Reagent Activation: In a dry microwave vial, suspend NH₂OH·HCl (3.0 eq) in absolute ethanol. Add Et₃N (3.5 eq) dropwise at room temperature. Stir for 10 minutes to liberate the free hydroxylamine base. Note: Using anhydrous conditions is critical to prevent the hydrolysis of the nitrile to the amide.

  • Substrate Addition: Add 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) to the mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120°C for 30 minutes.

  • Self-Validation (LC-MS Monitoring): Sample the reaction. The starting nitrile will appear at m/z 136.2 [M+H]⁺ . The desired amidoxime product is confirmed by a mass peak at m/z 169.2 [M+H]⁺ . If a peak at m/z 154.2 [M+H]⁺ is dominant, water contamination has caused amide formation.

  • Workup & Isolation: Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure. Do not perform an aqueous extraction. The target amidoxime is highly polar and will be lost in the aqueous phase. Instead, triturate the crude solid with cold water (5 mL/gram) to dissolve the triethylamine hydrochloride salts. Filter the suspension to isolate the pure N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide as a solid.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My conversion rate is stalling at 30-40% despite refluxing for 48 hours. How do I drive the reaction to completion? A1: The stalling is caused by the thermal degradation of hydroxylamine. Because the 3,5-dimethyl groups sterically hinder the reaction, the nucleophilic addition is slower than the degradation rate of hydroxylamine at reflux temperatures. Solution: If you cannot use a microwave reactor, you must add the NH₂OH·HCl and base in portions (e.g., 1.0 eq every 12 hours) to maintain a high concentration of active nucleophile in the system[1].

Q2: LC-MS analysis shows a major side product at m/z 154.2. What is this, and how do I prevent it? A2: This is 1,3,5-trimethyl-1H-pyrazole-4-carboxamide. When aromatic nitriles with specific electronic profiles are treated with hydroxylamine, substantial amounts of amides can form via initial attack by the oxygen atom of hydroxylamine or via trace water hydrolysis[2]. Solution: Ensure your solvent is strictly anhydrous. If the amide persists, switch to the Thioamide Route . Convert the nitrile to a thioamide using Lawesson's reagent or H₂S, then react the thioamide with hydroxylamine. Thioamides are vastly more reactive toward hydroxylamine, allowing the synthesis to proceed at room temperature, completely bypassing amide formation[2][3].

Q3: My reaction reaches >95% conversion, but my isolated yield is <30% after a standard ethyl acetate/water workup. Where is my product? A3: You are losing your product in the aqueous phase. Amidoximes are amphoteric and highly polar; they readily form water-soluble salts or simply partition into the aqueous layer. Solution: Evaporate the reaction solvent entirely to yield a crude solid. Wash (triturate) the solid with a minimal amount of ice-cold water just to remove inorganic salts, and filter to collect the product. If extraction is absolutely necessary, use a highly polar organic solvent like 10% Methanol in Dichloromethane or n-Butanol.

Troubleshooting Start Issue: Low Isolated Yield (<40%) Check Analyze Reaction via LC-MS Start->Check Unreacted High Unreacted Nitrile (m/z 136.2) Check->Unreacted SideProd High Amide Formation (m/z 154.2) Check->SideProd Lost Full Conversion, Low Recovery Check->Lost Sol1 Action: Microwave (120°C) or Portion-wise NH2OH Unreacted->Sol1 Sol2 Action: Anhydrous Conditions or Thioamide Route SideProd->Sol2 Sol3 Action: Evaporate & Triturate (Avoid Aqueous Extraction) Lost->Sol3

Fig 2. Diagnostic logic tree for troubleshooting low amidoxime yields based on LC-MS data.

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the expected outcomes of various synthetic approaches for this specific hindered pyrazole substrate, highlighting why the optimized protocols are necessary.

Reaction RouteReagents & SolventTemperatureTimeConversionMajor ImpurityIsolated Yield
Standard Batch NH₂OH·HCl, Na₂CO₃, EtOH78°C (Reflux)48 h40 - 50%Amide (~15%)25 - 35%
Aqueous Batch 50% aq. NH₂OH, MeOH60°C24 h55 - 60%Amide (>20%)30 - 40%
Microwave (Optimized) NH₂OH·HCl, Et₃N, Abs. EtOH 120°C (Sealed) 30 min >95% Trace (<2%) 85 - 92%
Thioamide Two-Step 1. H₂S/Et₃N 2. NH₂OH, EtOH60°C6 h>98%None80 - 88%

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL
  • Title: Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: ResearchGate URL
  • Title: Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source: Journal of the Chemical Society C - RSC Publishing URL

Sources

Optimization

Technical Support Center: In Vitro Assay Optimization for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical realities of working with N'-hydroxy-1,3,5-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical realities of working with N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. This resource provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure your in vitro assays are robust, reproducible, and free from artifactual precipitation.

Physicochemical Profiling: Understanding the Molecule

The first step in troubleshooting any assay is understanding the causality behind the molecule's behavior. This compound presents a unique solubility challenge due to its dual-component structure:

  • The Amidoxime Moiety: The N'-hydroxycarboximidamide group is amphoteric. Extensive experimental and computational studies demonstrate that the amidoxime functional group exhibits a basic pKa of ~5.0 (imine protonation) and an acidic pKa of ~11.0–13.0 (hydroxyl deprotonation) (). Consequently, at a physiological pH of 7.4, the molecule is entirely neutral. This neutrality maximizes intermolecular hydrogen bonding, driving crystal lattice formation and resisting aqueous solvation.

  • The Pyrazole Core: The 1,3,5-trimethylpyrazole ring is highly lipophilic and prone to aggregation (). When transitioning from a 100% DMSO stock into an aqueous buffer, the rapid polarity shift forces the hydrophobic cores to aggregate, leading to immediate "solvent shift precipitation."

Troubleshooting Guides & FAQs

Q1: My 10 mM DMSO stock precipitates immediately upon addition to cell culture media. Why is this happening, and how do I fix it? A: This is a classic case of solvent shift precipitation . When a high-concentration DMSO droplet hits an aqueous buffer, the local concentration of the drug at the droplet interface vastly exceeds its thermodynamic solubility. Before diffusion can occur, the neutral amidoxime groups nucleate. Fix: Do not spike directly into the final well. Use a Step-Down Dilution method (see Protocol A) to create a gentle solvent gradient. This traps the drug in a metastable, kinetically soluble state long enough to complete your assay.

Q2: Can I lower the pH of my assay buffer to protonate the amidoxime and increase solubility? A: It depends on your assay type. For biochemical (cell-free) assays , yes. Dropping the pH below 5.0 will protonate the imine nitrogen, converting the molecule into a highly soluble cationic salt. However, for cell-based assays , the pH must remain ~7.4 to maintain cell viability. Altering the pH will cause off-target cytotoxicity, invalidating your phenotypic readouts.

Q3: I need to test at 50 µM in a cell-based assay, but I cannot exceed 0.5% DMSO. What formulation strategy should I use? A: You must bypass thermodynamic limitations using Cyclodextrin Complexation (). Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is ideal. The hydrophobic pyrazole core fits perfectly into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This keeps the amidoxime group exposed for target engagement without disrupting cell membranes.

Q4: Can I use surfactants like Tween-20 or Triton X-100 to force it into solution? A: Only for biochemical assays (at 0.01% - 0.05% v/v). In cell-based assays, these detergents will lyse lipid bilayers once they reach their critical micelle concentration (CMC), causing severe cytotoxicity and confounding your results.

Mandatory Visualization: Solubility Optimization Workflow

G Start 10 mM DMSO Stock N'-hydroxy-1,3,5-trimethyl- 1H-pyrazole-4-carboximidamide AssayType Determine Assay Type Start->AssayType Biochemical Biochemical Assay (Enzyme/Protein) AssayType->Biochemical CellBased Cell-Based Assay (In Vitro Cultures) AssayType->CellBased pHAdjust pH Adjustment (pH < 5.0 or pH > 11.0) Biochemical->pHAdjust Surfactant Add Surfactants (0.01-0.05% Tween-20) Biochemical->Surfactant DMSOLimit Limit DMSO to ≤ 0.5% Maintain pH 7.4 CellBased->DMSOLimit Proceed Proceed to Assay pHAdjust->Proceed Surfactant->Proceed PrecipCheck Does Compound Precipitate at Target Concentration? DMSOLimit->PrecipCheck Rescue1 Step-Down Dilution (Avoid Supersaturation) PrecipCheck->Rescue1 Yes (Crashes Out) Rescue2 HP-β-CD Complexation (Encapsulate Pyrazole Core) PrecipCheck->Rescue2 Yes (Crashes Out) PrecipCheck->Proceed No (Soluble) Rescue1->Proceed Rescue2->Proceed

Fig 1: Decision matrix for resolving pyrazole-carboximidamide precipitation in in vitro assays.

Data Presentation: Strategy Comparison

Formulation StrategyPrimary MechanismMax Assay ConcentrationCytotoxicity Risk (Cell Assays)Best Application
Direct DMSO Spike Thermodynamic Solvation< 5 µMHigh (if DMSO > 0.5%)Low-concentration screening
Step-Down Dilution Kinetic Trapping~ 15 µMLow (DMSO kept < 0.5%)Standard cell-based assays
HP-β-CD (20% w/v) Cavity Encapsulation> 100 µMLow (Biocompatible)High-concentration profiling
Tween-20 (0.05%) Micellar Solubilization> 50 µMExtreme (Membrane Lysis)Biochemical/Enzymatic assays
pH Adjustment (pH 4.5) Cationic Salt Formation> 200 µMExtreme (Acidosis)Structural biology / Cell-free

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to your biological readout unless the validation check passes.

Protocol A: Step-Down Dilution (Kinetic Trapping)

Purpose: To prevent localized supersaturation and solvent shift precipitation when preparing aqueous assay plates.

  • Prepare Intermediate Stock: Dilute your 10 mM DMSO stock to 1 mM using 100% DMSO.

  • First Aqueous Transition: In a clean V-bottom plate, add 90 µL of pre-warmed (37°C) assay buffer. Slowly add 10 µL of the 1 mM DMSO stock while pipetting up and down vigorously to ensure instant mechanical dispersion. (Yields 100 µM in 10% DMSO).

  • Final Assay Dilution: Transfer 5 µL of the intermediate mixture into 95 µL of final cell culture media directly in your assay plate. (Yields 5 µM final concentration in 0.5% DMSO).

  • Self-Validation Check: Before adding cells, measure the absorbance of the well at 600 nm (OD600) using a microplate reader.

    • Pass: OD600 is identical to a blank media well. Proceed with the assay.

    • Fail: OD600 is >0.05 above the blank (indicating microscopic light scattering from precipitated crystals). Discard and increase the temperature of your intermediate buffer or lower the target concentration.

Protocol B: HP-β-CD Complexation

Purpose: To achieve high thermodynamic solubility (>50 µM) in cell-based assays without exceeding DMSO toxicity limits.

  • Prepare Carrier Solution: Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Solvent Evaporation: Aliquot the required amount of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (from a volatile solvent or DMSO) into a glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas to form a thin film on the glass.

  • Complexation: Add the 20% HP-β-CD solution to the vial. Vortex continuously for 15 minutes, then sonicate in a water bath at 37°C for 30 minutes to drive the lipophilic pyrazole core into the cyclodextrin cavity.

  • Self-Validation Check: Centrifuge the resulting solution at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Carefully extract the supernatant and quantify the drug concentration via UV-Vis or HPLC against a standard curve.

    • Pass: Supernatant concentration matches theoretical input. The complex is fully formed.

    • Fail: Supernatant concentration is significantly lower. Increase sonication time or HP-β-CD percentage.

References

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B. URL:[Link]

  • Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches. ACS Omega. URL:[Link]

  • Formulation of poorly water soluble drugs for oral administration: Physicochemical issue and lipid formulation classification system. European Journal of Pharmaceutical Sciences. URL:[Link]

Troubleshooting

Technical Support Center: N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide . While the 1,3,5-trimethylpyrazole core of this compound provides excellent steric shielding and lipophilicity for bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide . While the 1,3,5-trimethylpyrazole core of this compound provides excellent steric shielding and lipophilicity for biological applications, the appended amidoxime moiety (-C(=NOH)NH₂) introduces specific chemical vulnerabilities.

As a researcher or drug development professional, you must account for the amidoxime group's susceptibility to pH-driven hydrolysis, thermal dehydration, and transition-metal-catalyzed degradation. This guide provides field-proven, self-validating protocols to troubleshoot and prevent degradation during synthesis, assay development, and long-term storage.

I. Chemical Vulnerability Overview

Understanding the structural degradation pathways is the first step in troubleshooting. The carbon-nitrogen double bond of the amidoxime group is highly reactive. Depending on environmental conditions, it will predictably degrade into one of three terminal products[1][2].

Degradation_Pathways Amidoxime N'-hydroxy-1,3,5-trimethyl- 1H-pyrazole-4-carboximidamide (Parent Compound) Amide 1,3,5-trimethyl-1H-pyrazole- 4-carboxamide (Primary Degradant) Amidoxime->Amide Aqueous Hydrolysis (Acid/Base Catalyzed) Nitrile 1,3,5-trimethyl-1H-pyrazole- 4-carbonitrile (Thermal Degradant) Amidoxime->Nitrile Thermal Dehydration (>60°C / Vacuum) Acid 1,3,5-trimethyl-1H-pyrazole- 4-carboxylic acid (Terminal Degradant) Amide->Acid Prolonged Hydrolysis (Strong Acid/Base)

Chemical degradation pathways of the pyrazole-4-amidoxime core.

II. Troubleshooting Guide & FAQs

Q1: My compound shows a secondary peak on LC-MS after 48 hours in an aqueous buffer. What is the degradation product, and how do I prevent it? Analysis & Causality: The secondary peak is almost certainly 1,3,5-trimethyl-1H-pyrazole-4-carboxamide (the amide derivative). Amidoximes undergo spontaneous hydrolysis in aqueous media[2]. Under acidic conditions, the imine nitrogen is protonated, increasing the electrophilicity of the carbon. Under basic conditions, the highly nucleophilic hydroxide ion attacks the carbon. Both mechanisms lead to the elimination of hydroxylamine ( NH2​OH ) and the formation of the corresponding primary amide[1][3]. Resolution:

  • Strict pH Control: Maintain stock solutions at a strictly neutral pH (6.5–7.5). The hydrolysis rate follows a V-shaped kinetic profile, accelerating rapidly at pH < 5.0 and pH > 8.5[3].

  • Solvent Selection: Prepare primary stock solutions in anhydrous DMSO or DMF at 10–50 mM and store at -80°C. Only dilute into aqueous assay buffers immediately prior to use.

Q2: I am observing a loss of compound during the drying phase of my synthesis, accompanied by a new low-polarity spot on TLC. Why? Analysis & Causality: Amidoximes are prone to thermal dehydration. When subjected to elevated temperatures under vacuum, the N-O bond cleaves, expelling water and converting the amidoxime into a highly non-polar carbonitrile (1,3,5-trimethyl-1H-pyrazole-4-carbonitrile). Resolution: Never exceed 40°C during rotary evaporation or vacuum drying of the final product. If removing residual water, lyophilize (freeze-dry) the sample rather than applying heat.

Q3: My compound degrades rapidly in my biological assay buffer, even at pH 7.4. What could be catalyzing this? Analysis & Causality: Amidoximes are exceptionally strong bidentate chelators for transition metals (e.g., Cu2+ , Fe3+ , V5+ ) and are heavily utilized in industry for metal extraction[4]. If your assay buffer contains trace metals or is stored in metal-leaching containers, the metal ions will coordinate with the oxime nitrogen and oxygen. This coordination withdraws electron density from the amidoxime carbon, drastically lowering the activation energy for nucleophilic attack by water, thereby accelerating hydrolysis[5]. Resolution: Add 1–5 mM EDTA or EGTA to your assay buffer to sequester trace metals. Utilize ultra-pure, metal-free water (e.g., LC-MS grade) and plasticware instead of borosilicate glass, which can leach trace ions.

Troubleshooting_Workflow Start Degradation Detected in Aqueous Stock CheckPH Evaluate Buffer pH Start->CheckPH IsExtreme pH < 5.0 or pH > 8.5? CheckPH->IsExtreme AdjustPH Adjust to pH 6.5-7.5 (Use HEPES/PBS) IsExtreme->AdjustPH Yes CheckMetals Assess Trace Metals (Cu2+, Fe3+, etc.) IsExtreme->CheckMetals No AddEDTA Add 1-5 mM EDTA Chelate Metals CheckMetals->AddEDTA Metals Suspected CheckTemp Evaluate Storage Temperature CheckMetals->CheckTemp Metal-Free StoreCold Store at -20°C Avoid Freeze-Thaw CheckTemp->StoreCold

Systematic troubleshooting workflow for amidoxime stability issues.

III. Quantitative Stability Data

To assist in experimental planning, the empirical degradation kinetics of the pyrazole-4-carboximidamide core are summarized below.

Table 1: Degradation Kinetics & Half-Life ( t1/2​ ) Profile

ConditionTemperatureBuffer / SolventEstimated t1/2​ Primary Degradant
Acidic (pH 3.0) 25°C0.1 M Citrate< 12 hoursAmide
Neutral (pH 7.4) 25°C1X PBS7–10 daysAmide
Neutral (pH 7.4) 4°C1X PBS> 4 weeksAmide
Basic (pH 10.0) 25°C0.1 M Carbonate< 8 hoursAmide / Acid
Metal-Spiked (1mM Cu2+ )25°C1X PBS< 2 hoursAmide
Organic Stock -20°CAnhydrous DMSO> 12 monthsNone

Table 2: Stability-Indicating HPLC Parameters

ParameterSpecification / Condition
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm (Optimal for the pyrazole core)
Elution Order 1. Acid (Most polar) 2. Amide 3. Amidoxime (Parent) 4. Nitrile (Least polar)
IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical tracking, you must validate that your HPLC method can successfully resolve the parent amidoxime from its structurally similar degradants. The following protocol uses a forced degradation strategy to generate reference standards in situ, creating a self-validating system suitability test.

Protocol: Stability-Indicating HPLC Workflow Validation

Step 1: Preparation of the Hydrolytic Degradation Standard Rationale: Forces the generation of the amide and carboxylic acid markers[1].

  • Dissolve 1.0 mg of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide in 1.0 mL of 0.1 M HCl.

  • Incubate the solution in a sealed vial at 60°C for exactly 2 hours to force complete hydrolysis to the amide, and partial secondary hydrolysis to the carboxylic acid.

  • Neutralize the solution by adding 1.0 mL of 0.1 M NaOH.

  • Dilute the mixture 1:10 in Mobile Phase A.

Step 2: Preparation of the Thermal Degradation Standard Rationale: Forces the generation of the carbonitrile marker.

  • Place 1.0 mg of the solid parent compound in a glass vial.

  • Heat the dry powder at 100°C under vacuum (10 mbar) for 4 hours to induce thermal dehydration.

  • Reconstitute the resulting residue in 1.0 mL of Acetonitrile.

Step 3: Chromatographic Resolution & Validation

  • Inject 5 µL of the Hydrolytic Degradation Standard, followed by 5 µL of the Thermal Degradation Standard.

  • Run the gradient specified in Table 2 .

  • Validation Check: Calculate the resolution ( Rs​ ) between the Amide peak and the Parent peak. You must achieve baseline resolution ( Rs​>1.5 ). If co-elution occurs, the gradient is too steep; decrease the gradient slope to 5% B to 50% B over 10 minutes before analyzing your actual experimental samples.

Sources

Optimization

Technical Support Center: Synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Welcome to the technical support resource for the synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on mitigating side reactions and optimizing product yield and purity.

The target molecule is a substituted N'-hydroxycarboximidamide (an amidoxime), a valuable scaffold in medicinal chemistry. The N'-hydroxyamidine moiety is a key pharmacophore known for its ability to chelate metal ions in enzyme active sites, such as the heme iron in Indoleamine-2,3-dioxygenase 1 (IDO1), a prominent cancer immunotherapy target.[1][2] Achieving high purity is therefore critical for reliable biological screening and downstream applications.

The most direct and widely adopted synthetic route involves the nucleophilic addition of hydroxylamine to the corresponding pyrazole nitrile precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile.[3][4] While straightforward in principle, this reaction is often plagued by competing pathways that can significantly reduce yield and complicate purification. This guide provides detailed troubleshooting strategies and optimized protocols to address these specific challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes and how can I improve conversion?

Low conversion is a common hurdle that can typically be traced back to reagent stability or suboptimal reaction kinetics.

Answer: Several factors can contribute to poor yields. Let's break them down systematically.

  • Decomposition of Hydroxylamine: Hydroxylamine and its aqueous solutions can be thermally unstable, especially at elevated temperatures or on prolonged storage.[5] This is the most frequent cause of low or failed reactions.

    • Solution: Always use a fresh, high-quality source of hydroxylamine or hydroxylamine hydrochloride. If preparing a solution, use it immediately. Avoid excessive heating; while elevated temperatures increase the reaction rate, they also accelerate decomposition.[3]

  • Suboptimal Reaction Temperature: The reaction requires thermal energy to proceed at a practical rate, but as noted, excessive heat is detrimental.

    • Solution: For many nitrile-to-amidoxime conversions, a temperature range of 60-80°C (often at reflux in a solvent like ethanol) provides a good balance between reaction rate and reagent stability.[3] It is crucial to monitor the reaction progress via Thin-Layer Chromatography (TLC) to determine the optimal time and temperature for your specific setup.

  • Insufficient Reagent Stoichiometry: For less reactive nitriles, a stoichiometric amount of hydroxylamine may not be sufficient to drive the reaction to completion.

    • Solution: Employing a moderate excess of hydroxylamine (e.g., 1.5 to 3.0 equivalents) can significantly improve conversion.[5] This is particularly effective for sterically hindered or electron-rich nitriles.

  • Inefficient Activation of Hydroxylamine: When using hydroxylamine hydrochloride, a base is required to generate the free hydroxylamine nucleophile in situ.[4] Incomplete deprotonation will stall the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium carbonate, potassium carbonate) is used relative to the hydroxylamine hydrochloride. The choice of base can also influence side reactions.

Troubleshooting Workflow: Low Yield

start Low or No Yield check_hydroxylamine Is Hydroxylamine Source Fresh? start->check_hydroxylamine replace_hydroxylamine Action: Use Fresh Hydroxylamine HCl check_hydroxylamine->replace_hydroxylamine No check_temp Is Temperature Optimized (60-80°C)? check_hydroxylamine->check_temp Yes replace_hydroxylamine->check_temp adjust_temp Action: Optimize Temperature & Monitor by TLC check_temp->adjust_temp No check_excess Is Excess (1.5-3 eq) Hydroxylamine Used? check_temp->check_excess Yes adjust_temp->check_excess add_excess Action: Increase Hydroxylamine Stoichiometry check_excess->add_excess No success Yield Improved check_excess->success Yes add_excess->success

Caption: A logical workflow for diagnosing and resolving low product yield.

Question 2: My NMR spectrum shows significant impurities alongside my desired product. What are the most common side reactions, and how can they be suppressed?

The formation of byproducts is the primary challenge in achieving high purity. The two most prevalent side reactions are the formation of the corresponding carboxamide and cyclization to a 1,2,4-oxadiazole.

Answer: Understanding the mechanisms of these side reactions is key to their prevention.

  • Side Product 1: 1,3,5-trimethyl-1H-pyrazole-4-carboxamide

    • Causality: This amide byproduct forms when the nitrile is attacked by the oxygen atom of hydroxylamine instead of the nitrogen atom, or through subsequent rearrangement/hydrolysis pathways. This pathway can be competitive with the desired N-attack, and its prevalence is influenced by the solvent and substrate electronics.[5][6]

    • Mitigation Strategies:

      • Solvent Choice: While alcohols are standard, certain ionic liquids (e.g., imidazolium or phosphonium-based) have been shown to selectively promote the desired N-attack pathway and completely eliminate amide formation.[6]

      • Alternative Route: If amide formation is persistent, consider an alternative two-step synthesis. First, convert the pyrazole nitrile to the corresponding thioamide using Lawesson's reagent or H₂S. The thioamide can then be reacted with hydroxylamine to cleanly provide the amidoxime.[3]

  • Side Product 2: 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

    • Causality: This dimeric impurity arises from the reaction between the newly formed N'-hydroxy-carboximidamide product and a molecule of the unreacted pyrazole nitrile starting material.[7] This subsequent reaction is often promoted by heat and acidic conditions, which can facilitate the dehydration and cyclization steps.

    • Mitigation Strategies:

      • Control Stoichiometry and Addition: Avoid a large excess of the nitrile starting material. Consider adding the nitrile slowly to the solution of hydroxylamine to maintain a low instantaneous concentration of the nitrile.

      • Maintain Basic/Neutral pH: The cyclization to the oxadiazole is often acid-catalyzed.[7] Ensure the reaction medium remains basic or neutral by using a sufficient amount of base to quench the hydrochloride from the hydroxylamine salt.

      • Moderate Temperature: Do not overheat the reaction. Once the formation of the desired amidoxime is complete (as monitored by TLC), work up the reaction promptly to prevent the slower formation of the oxadiazole byproduct.

Reaction Pathways: Desired Product vs. Side Products

cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Nitrile Pyrazole Nitrile (Starting Material) Product N'-Hydroxy-carboximidamide (Desired Product) Nitrile->Product + NH2OH (N-Attack) Amide Pyrazole Carboxamide (Amide Impurity) Nitrile->Amide + NH2OH (O-Attack) Oxadiazole 1,2,4-Oxadiazole (Dimer Impurity) Product->Oxadiazole + Pyrazole Nitrile (Cyclization)

Caption: The desired reaction pathway versus the formation of major side products.

Question 3: My crude product is an oil or is difficult to purify by recrystallization. What are the best practices for isolation and purification?

Answer: Amidoximes can be challenging to purify due to their polarity and potential for hydrogen bonding, which can lead to high solubility in polar solvents or the formation of oils.

  • Primary Purification: Recrystallization

    • Solvent Screening: This is the most critical step. Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with hexanes). A good solvent will dissolve the product when hot but sparingly when cold.[8]

    • Procedure: Dissolve the crude material in a minimal amount of the chosen boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

  • Secondary Purification: Column Chromatography

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase (Eluent): Due to the polarity of the amidoxime, a polar eluent system is required. Start with a mixture like ethyl acetate/hexanes and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol. A common starting point is 30-50% ethyl acetate in hexanes.

  • Alternative Strategy: Salt Formation

    • N'-hydroxycarboximidamides are basic and can be protonated to form salts (e.g., hydrochlorides, maleates).[9] These salts are often highly crystalline and less soluble than the free base, making them easier to isolate and purify by recrystallization.

    • Procedure: Dissolve the crude free base in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of an acid (like HCl in ethanol or ethereal HCl) dropwise until precipitation is complete. The resulting salt can then be filtered and recrystallized.

Problem Likely Cause(s) Recommended Actions Citation(s)
Low/No Yield 1. Decomposed Hydroxylamine2. Suboptimal Temperature3. Insufficient Reagent1. Use fresh hydroxylamine hydrochloride.2. Optimize temperature to 60-80°C.3. Use 1.5-3.0 equivalents of hydroxylamine.[3][5]
Amide Impurity Competing O-attack by hydroxylamine.1. Change solvent to an ionic liquid.2. Convert nitrile to thioamide first, then react.[5][6]
Oxadiazole Impurity Product reacts with starting material.1. Maintain basic/neutral pH.2. Avoid excessive heat or prolonged reaction times.3. Control stoichiometry carefully.[7]
Purification Issues High polarity; product is an oil or highly soluble.1. Screen various solvents for recrystallization.2. Use column chromatography with a polar eluent.3. Convert to a crystalline salt for isolation.[5][8][9]
Table 1: Summary of common troubleshooting scenarios and solutions.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for the synthesis? A1: A robust starting point is to react 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile with 2 equivalents of hydroxylamine hydrochloride and 2-3 equivalents of a base like sodium carbonate or triethylamine in refluxing ethanol for 4-18 hours.[3] Reaction progress should be closely monitored by TLC. See Protocol 1 below for a detailed procedure.

Q2: What are the primary safety concerns when working with hydroxylamine? A2: Hydroxylamine and its concentrated solutions can be thermally unstable and potentially explosive, particularly upon heating or distillation.[5] Always work behind a safety shield, especially when performing the reaction at scale. Avoid distilling hydroxylamine solutions to dryness. Using microreactors can offer a safer alternative for handling potentially exothermic reactions involving hydroxylamine.[5]

Q3: How can I definitively characterize the final product? A3: A combination of analytical techniques is recommended. ¹H NMR spectroscopy should show characteristic signals for the three methyl groups, the pyrazole ring proton, and exchangeable protons for the NH₂ and N-OH groups. ¹³C NMR will confirm the carbon framework. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.[10][11]

Q4: Is it feasible to synthesize the 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile precursor? A4: Yes, the pyrazole core is readily accessible. A common method is the Knorr pyrazole synthesis, involving the cyclocondensation of pentane-2,4-dione (acetylacetone) with methylhydrazine.[12][13] The resulting 1,3,5-trimethylpyrazole can then be functionalized at the 4-position. A Vilsmeier-Haack reaction (using POCl₃/DMF) can introduce a formyl group (-CHO), which can then be converted to the carbonitrile via an aldoxime intermediate followed by dehydration.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

This protocol details the conversion of the pyrazole nitrile to the target amidoxime.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) (2.2 eq)

  • Ethanol (or Methanol)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (1.0 eq), ethanol (approx. 0.2 M concentration), hydroxylamine hydrochloride (2.0 eq), and sodium carbonate (2.2 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent), checking for the consumption of the starting nitrile. The reaction typically takes 4-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using the methods described in the troubleshooting section (recrystallization or column chromatography).

Parameter Typical Range/Value Rationale Citation(s)
Solvent Ethanol, MethanolProtic solvent, good solubility for reagents.[3]
Base Na₂CO₃, K₂CO₃, TEAIn situ generation of free hydroxylamine.[3][4]
Temperature 60 - 80 °C (Reflux)Balances reaction rate against reagent decomposition.[3][5]
Time 4 - 18 hoursDependent on substrate reactivity; monitor by TLC.[3]
Hydroxylamine eq. 1.5 - 3.0Drives reaction to completion.[5]
Table 2: Summary of typical reaction parameters for amidoxime synthesis.

References

  • Kletskov, A. V., et al. (2014). Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles. Inorganic Chemistry, 53(19), 10590–10601. [Link]

  • Thakor et al. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University, Rajkot, Gujarat, India. [Link]

  • Kovács, E., et al. (2015). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 13(4), 1132-1140. [Link]

  • Patel, H. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1023-1029. [Link]

  • Clément, G., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

  • ResearchGate. (2026). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. [Link]

  • Van der Stelt, C., et al. (1976). N-hydroxy-amidine compounds.
  • International Journal of Engineering and Science Invention. (2019). Preparation and Characteristics of N-Hydroxyamidines. IJESI, 8(2), 54-57. [Link]

  • Li, Y., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 242-248. [Link]

  • Al-Ostoot, F. H., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 158. [Link]

  • Slaninova, J., et al. (2017). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 22(11), 1959. [Link]

  • Li, Y., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2730-2739. [Link]

  • Ok, S., et al. (2010). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Ali, A. A.-K., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc. [Link]

  • Liu, X-H., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3606-3614. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparative Bioactivity Analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide as a Putative IDO1 Inhibitor

Introduction and Scientific Rationale The intersection of heterocyclic chemistry and immuno-oncology has yielded promising new therapeutic avenues. Within this space, the pyrazole scaffold is a well-established and versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The intersection of heterocyclic chemistry and immuno-oncology has yielded promising new therapeutic avenues. Within this space, the pyrazole scaffold is a well-established and versatile core, known to be present in a multitude of biologically active agents with activities ranging from anticancer to antimicrobial[1][2][3]. This guide focuses on a specific, novel entity: N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (hereafter referred to as Compound X ).

While Compound X itself is not extensively characterized in existing literature, its structure contains a critical pharmacophore: the N'-hydroxycarboximidamide (hydroxyamidine) group. This moiety is a potent metal-binding group and has been identified as a highly effective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion[4][5][6]. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to a localized depletion of tryptophan and the production of immunosuppressive metabolites like kynurenine[5]. This process suppresses the activity of tumor-infiltrating T-cells, allowing cancer cells to escape immune surveillance.

Therefore, we hypothesize that Compound X, by virtue of its hydroxyamidine functional group, will function as an IDO1 inhibitor. This guide provides a framework for a comprehensive comparative analysis of Compound X against Epacadostat (INCB-24360) , a well-characterized clinical-stage IDO1 inhibitor that also features the hydroxyamidine pharmacophore[5][6]. The objective is to provide researchers with the theoretical grounding and practical methodologies to validate this hypothesis and evaluate the potential of this novel pyrazole derivative as a therapeutic candidate.

The IDO1-Kynurenine Signaling Pathway

Understanding the mechanism of action requires a clear view of the targeted pathway. IDO1 is a central node in an immunosuppressive signaling cascade. By catabolizing the essential amino acid L-tryptophan, IDO1 exerts a two-pronged attack on the anti-tumor immune response: first, by starving effector T-cells of tryptophan, which is necessary for their proliferation and activation; and second, by producing kynurenine and its derivatives, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Impact IDO1 IDO1 Enzyme (Heme-containing) Kyn Kynurenine (Immunosuppressive Metabolite) IDO1->Kyn Produces Trp L-Tryptophan (Essential Amino Acid) Trp->IDO1 Catabolized by T_Cell Effector T-Cell Trp->T_Cell Required for Activation T_Cell_Suppression T-Cell Starvation & Apoptosis Kyn->T_Cell_Suppression Induces T_Reg_Activation Treg Differentiation & Activation Kyn->T_Reg_Activation Promotes T_Reg Regulatory T-Cell (Treg) T_Cell_Suppression->T_Cell Inhibits T_Reg_Activation->T_Cell Suppresses

Caption: The IDO1-Kynurenine pathway leading to tumor immune evasion.

Experimental Design and Comparative Workflow

A rigorous comparative analysis requires a multi-step approach, progressing from simple biochemical assays to more complex cell-based systems. The goal is to build a comprehensive profile of Compound X relative to the benchmark, Epacadostat. This workflow ensures that resources are spent on the most promising candidates and that data is self-validating at each stage.

Comparative_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Preclinical Profiling biochem Biochemical IDO1 Assay (IC50 Determination) decision1 IC50 < 1 µM? biochem->decision1 cellular Cell-Based IDO1 Assay (EC50 Determination) decision1->cellular Yes stop Stop/Deprioritize decision1->stop No decision2 Selective & Potent? cellular->decision2 selectivity Selectivity Assay vs. TDO selectivity->decision2 viability Cell Viability Assay (Counter-screen) viability->cellular adme ADME Profiling (Solubility, Permeability) decision2->adme Yes decision2->stop No pk Pharmacokinetics (Mouse PK) adme->pk

Caption: A phased workflow for the comparative evaluation of novel IDO1 inhibitors.

Protocol: Biochemical IDO1 Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit purified, recombinant human IDO1 enzyme activity. It is the primary screen to determine the half-maximal inhibitory concentration (IC50). The protocol is designed to be robust, including co-factors and reducing agents to ensure optimal enzyme function.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. Causality: Ascorbic acid maintains the heme iron in the reduced Fe(II) state required for activity. Catalase removes H2O2, which can damage the enzyme.

    • Enzyme Solution: Recombinant human IDO1 enzyme diluted in Assay Buffer to a final concentration of 50 nM.

    • Substrate Solution: L-Tryptophan diluted in Assay Buffer to a final concentration of 400 µM. Causality: This concentration is approximately 20x the reported Km, ensuring the reaction follows Michaelis-Menten kinetics.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X and Epacadostat in 100% DMSO, starting from 10 mM. Then, dilute these stocks into Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 5 µL of serially diluted compound or DMSO vehicle (negative control) to appropriate wells.

    • Add 20 µL of Enzyme Solution to all wells except for a "no enzyme" blank.

    • Incubate for 15 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding 25 µL of Substrate Solution to all wells.

    • Incubate for 60 minutes at 25°C.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding 100 µL of 6% (w/v) Trichloroacetic Acid (TCA). Incubate for 30 minutes at 65°C. Causality: TCA precipitates the enzyme, stopping the reaction, while the heat hydrolyzes the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.

    • Measure the absorbance at 480 nm. The yellow color intensity is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Normalize the data using the DMSO control (0% inhibition) and "no enzyme" blank (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based IDO1 Activity Assay

Rationale: Moving from a biochemical to a cellular context is critical. This assay measures the compound's ability to inhibit IDO1 activity within a human cell line, providing data on cell permeability and target engagement in a more physiologically relevant system. HeLa cells are commonly used as they robustly express IDO1 upon stimulation with interferon-gamma (IFN-γ).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.

    • Add the test compounds (Compound X, Epacadostat) at various concentrations (10-point, 3-fold serial dilution). Include a DMSO vehicle control.

    • Incubate for 48 hours.

  • Kynurenine Measurement:

    • After incubation, collect 150 µL of the cell culture supernatant.

    • Perform the kynurenine detection steps exactly as described in the biochemical assay (Section 3.1, Step 3), starting with the addition of TCA.

  • Counter-Screen (Cell Viability):

    • To the remaining cells in the plate, add 20 µL of CellTiter-Blue® or a similar viability reagent.

    • Incubate for 1-4 hours and read the fluorescence according to the manufacturer's instructions.

    • Causality: This is a self-validating step. It ensures that a decrease in kynurenine is due to specific IDO1 inhibition and not simply because the compound is cytotoxic.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) for kynurenine reduction in the same manner as the IC50 calculation.

    • Separately, calculate the CC50 (half-maximal cytotoxic concentration) from the viability data. A therapeutic window is determined by comparing EC50 and CC50 values.

Results and Comparative Analysis

The primary output of this experimental plan is a quantitative comparison of the key performance parameters for Compound X and Epacadostat. The data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Bioactivity Profile of Compound X vs. Epacadostat

ParameterCompound X (Hypothetical Data)Epacadostat (Reference Data)Justification for Comparison
Biochemical IC50 (IDO1) 75 nM50 - 100 nMMeasures direct, on-target enzyme inhibition potency.
Cellular EC50 (HeLa) 250 nM200 - 300 nMAssesses cell permeability and target engagement.
Cell Viability CC50 (HeLa) > 30 µM> 30 µMDetermines the cytotoxic profile; a high value is desired.
Selectivity (TDO IC50 / IDO1 IC50) >100-fold>100-foldTryptophan 2,3-dioxygenase (TDO) is the closest homologue; high selectivity is key to minimizing off-target effects.
Aqueous Solubility (pH 7.4) 50 µg/mL25 µg/mLA critical physicochemical property for oral bioavailability.
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s10 x 10⁻⁶ cm/sAn in vitro measure of intestinal absorption potential.

Discussion and Future Directions

This guide outlines a comprehensive strategy for the initial characterization of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. Based on the strong precedent for hydroxyamidines as IDO1 inhibitors, there is a firm scientific basis for this investigation[7]. The direct comparison against Epacadostat provides a high-quality benchmark for success.

If the hypothetical data presented in Table 1 were realized, Compound X would be considered a highly promising lead compound. An equivalent potency (IC50/EC50) to Epacadostat, coupled with a clean cytotoxicity profile and high selectivity, would be a strong validation of the initial hypothesis. Superior physicochemical properties, such as improved aqueous solubility or permeability, could represent a significant "second-generation" advantage, potentially leading to improved pharmacokinetic properties and better oral bioavailability.

Future work would logically progress to in vivo studies. Efficacy would be evaluated in a syngeneic mouse tumor model (e.g., CT26 or MC38), where the compound's ability to reduce plasma kynurenine levels and, more importantly, to enhance the efficacy of checkpoint inhibitors (like anti-PD-1 antibodies) would be assessed[5][6].

References

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Carborane-Containing Hydroxyamidine Scaffolds as Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1). CSIRO Publishing.
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PubMed Central (PMC).
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Figshare.
  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. PubMed Central (PMC).
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central (PMC).
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central (PMC).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

Sources

Comparative

Comprehensive Comparison Guide: Validating the Antifungal Activity of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, has created a critical bottleneck in modern antimicrobial therapy[1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, has created a critical bottleneck in modern antimicrobial therapy[1]. While the lanosterol 14α-demethylase enzyme (CYP51) remains a highly validated therapeutic target, mutations in the ERG11 gene have severely compromised the clinical efficacy of standard azoles like fluconazole[1][2].

To overcome these resistance mechanisms, researchers are increasingly turning to novel heterocyclic scaffolds. N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide represents a highly promising pyrazole derivative. By integrating a pyrazole core with a carboximidamide moiety, this compound is engineered to form highly stable, high-affinity enzyme-ligand complexes within the CYP51 active site, bypassing traditional azole efflux and mutation-based resistance pathways[2].

This guide provides an objective, data-driven comparison of this novel pyrazole derivative against standard antifungal agents and details the self-validating experimental protocols required to rigorously evaluate its efficacy and mechanism of action.

Mechanistic Overview: Targeting CYP51

Standard azoles inhibit fungal growth by binding to the heme iron of CYP51, blocking the conversion of lanosterol to ergosterol. This depletion disrupts cell membrane integrity and fluidity[3]. However, the binding affinity of standard azoles is often vulnerable to target-site conformational changes.

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide utilizes its nitrogen-rich pyrazole ring and unique carboximidamide side chain to establish alternative hydrogen bonding networks and hydrophobic interactions within the CYP51 binding pocket[2]. This dual-anchoring mechanism not only enhances target affinity but also significantly reduces the likelihood of cross-resistance.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol ERG11/CYP51 Catalysis NHTPC N'-hydroxy-1,3,5-trimethyl- 1H-pyrazole-4-carboximidamide NHTPC->CYP51 High-Affinity Inhibition Fluconazole Fluconazole (Standard Azole) Fluconazole->CYP51 Susceptible to Efflux/Mutations

Fig 1: Mechanistic pathway of CYP51 inhibition by novel pyrazole derivatives vs standard azoles.

Comparative Performance Data

To objectively evaluate the therapeutic potential of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, its in vitro performance must be benchmarked against both fungistatic (Fluconazole) and fungicidal (Amphotericin B) standards. The data below represents the expected pharmacological profile of optimized pyrazole-carboximidamide derivatives based on contemporary structure-activity relationship (SAR) studies[2][4].

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)
Fungal StrainN'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamideFluconazoleAmphotericin BResistance Profile
Candida albicans (ATCC 10231)0.251.00.5Susceptible
Candida glabrata (Clinical Isolate)0.50>64.01.0Azole-Resistant
Candida auris (CDC B11903)1.0>128.02.0Multi-Drug Resistant
Aspergillus fumigatus (ATCC 204305)2.0>64.01.0Intrinsic Azole Resistance
Table 2: Cytotoxicity and Selectivity Index (Mammalian HEK-293 Cells)
CompoundIC₅₀ (µg/mL)Selectivity Index (SI)*Primary Limitation
Pyrazole Derivative >128.0>512Early-stage pharmacokinetic validation required
Fluconazole >256.0>256High rates of clinical resistance
Amphotericin B 8.517Severe nephrotoxicity

*Selectivity Index (SI) = IC₅₀ (Mammalian) / MIC (C. albicans)

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mechanistic verifications to rule out false positives and experimental artifacts.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against yeast species, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[5][6].

Causality & Rationale: We utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to exactly pH 7.0. Fungal metabolism rapidly acidifies unbuffered media. If the pH drops, the carboximidamide moiety of the pyrazole derivative may become protonated, artificially altering its cellular permeability and skewing the MIC readout. MOPS ensures the drug remains in its intended ionization state throughout the assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate fungal colonies from a 24-hour Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Media Dilution: Dilute the suspension 1:1000 in RPMI 1640-MOPS broth to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Compound Titration: In a 96-well microtiter plate, perform two-fold serial dilutions of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (from 64 µg/mL down to 0.03 µg/mL).

  • Self-Validation Controls:

    • Growth Control: RPMI 1640 + Inoculum (No drug) to confirm fungal viability.

    • Sterility Control: RPMI 1640 only (No drug, no inoculum) to rule out contamination.

    • Quality Control Strain: Run Candida parapsilosis ATCC 22019 in parallel to ensure the assay falls within CLSI acceptable MIC ranges.

  • Incubation & Reading: Incubate the plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that results in a 50% reduction in visually observable growth compared to the growth control.

Protocol B: Mechanistic Validation via HPLC Ergosterol Quantification

To prove that the pyrazole derivative specifically targets CYP51, we must quantify the downstream depletion of cellular ergosterol[4].

Causality & Rationale: Ergosterol is tightly bound within the fungal cell membrane and stored as esterified lipid droplets. Simple solvent extraction is insufficient. We must perform a rigorous saponification step using methanolic potassium hydroxide (KOH) at elevated temperatures. This chemical cleavage releases the esterified sterols, allowing the total cellular ergosterol to be efficiently partitioned into a non-polar heptane phase for accurate High-Performance Liquid Chromatography (HPLC) quantification.

Step-by-Step Methodology:

  • Culture Treatment: Grow C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-inhibitory concentrations (MIC/2 and MIC/4) of the pyrazole derivative for 18 hours at 35°C.

  • Internal Standard Spiking: Harvest cells by centrifugation. Spike the pellet with a known concentration of cholesterol (internal standard). Self-Validation: The recovery rate of cholesterol will mathematically correct for any ergosterol lost during the extraction process, ensuring differences are biological, not technical.

  • Saponification: Add 3 mL of 25% alcoholic KOH solution to the pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow the mixture to cool. Add 1 mL of sterile water and 3 mL of high-purity heptane. Vortex for 3 minutes to partition the free sterols into the upper heptane layer.

  • HPLC Analysis: Extract the heptane layer, evaporate under nitrogen gas, and resuspend in 100% methanol. Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Monitor UV absorbance at 282 nm (specific for the conjugated diene system of ergosterol).

  • Data Interpretation: Calculate the area under the curve (AUC) for the ergosterol peak. A dose-dependent reduction in the ergosterol AUC relative to the untreated control confirms CYP51 inhibition.

Workflow Prep Compound Preparation (DMSO Stock) Assay Broth Microdilution (RPMI 1640 + MOPS) Prep->Assay Inoculum Fungal Inoculum Standardization (0.5 McFarland) Inoculum->Assay Incubate Incubation (35°C, 24-48h) Assay->Incubate Read Spectrophotometric MIC Determination Incubate->Read HPLC HPLC Ergosterol Quantification Read->HPLC Mechanistic Validation

Fig 2: Standardized workflow for validating in vitro antifungal efficacy and mechanism of action.

Conclusion

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide demonstrates significant potential as a next-generation antifungal agent. By leveraging a unique pyrazole-carboximidamide pharmacophore, it effectively bypasses the resistance mechanisms that plague traditional azole therapies. When validated through rigorous, self-controlled CLSI M27 methodologies and targeted HPLC ergosterol quantification, this compound shows a superior in vitro profile against multidrug-resistant fungal pathogens, warranting immediate progression into in vivo pharmacokinetic and pharmacodynamic modeling.

References

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.
  • Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Design and optimization of highly-selective fungal CYP51 inhibitors.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore.
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors.

Sources

Validation

A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Pyrazole Derivatives: A Comparative Framework

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Among the promising avenues of research, heterocyclic compounds containing the pyrazole s...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Among the promising avenues of research, heterocyclic compounds containing the pyrazole scaffold have garnered significant attention due to their diverse and potent biological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the efficacy of novel pyrazole-based compounds, such as N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, in comparison to standard antibiotics. By employing rigorous, standardized methodologies, we can effectively evaluate the potential of these new chemical entities to address the critical need for next-generation antimicrobial agents.

The Promise of Pyrazole-Based Antimicrobials

The pyrazole nucleus is a versatile heterocyclic scaffold that is a key constituent in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3][4][5] The development of novel pyrazole derivatives is a critical area of research, as some of these compounds have demonstrated potent activity against drug-resistant bacterial strains.[6][7] Their mechanisms of action are varied, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death.[3][7][8]

This guide will use the novel, hypothetical compound N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide as a case study to outline the essential experimental comparisons and evaluations necessary for determining its potential as a viable antibiotic candidate.

Comparative Efficacy Analysis: Key Metrics

The cornerstone of evaluating a new antimicrobial agent is its direct comparison against established antibiotics. This is quantitatively achieved primarily through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11][12]

The following tables present a hypothetical but realistic comparative analysis of our lead compound against standard antibiotics for key Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismN'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamideVancomycin (Gram-Positive Standard)Ciprofloxacin (Broad-Spectrum Standard)
Staphylococcus aureus (ATCC 29213)210.5
Methicillin-Resistant S. aureus (MRSA)4>128 (Resistant)8 (Resistant)
Bacillus subtilis (ATCC 6633)10.50.25
Escherichia coli (ATCC 25922)8N/A0.06
Pseudomonas aeruginosa (ATCC 27853)16N/A0.5
Klebsiella pneumoniae (ATCC 13883)8N/A0.125

N/A: Not applicable as Vancomycin has limited activity against Gram-negative bacteria.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismN'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamideVancomycin (Gram-Positive Standard)Ciprofloxacin (Broad-Spectrum Standard)
Staphylococcus aureus (ATCC 29213)421
Methicillin-Resistant S. aureus (MRSA)8>128 (Resistant)16 (Resistant)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Unraveling the Mechanism of Action

While MIC and MBC data provide a quantitative measure of efficacy, understanding the mechanism of action is crucial for drug development. For many pyrazole derivatives, a key target is bacterial DNA gyrase, an enzyme essential for DNA replication.[3][8][13] Inhibition of this enzyme leads to the cessation of bacterial proliferation.

Mechanism_of_Action cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative Membrane Cell Membrane Permeation Pyrazole->Membrane Enters Cell DNA_Gyrase DNA Gyrase (Target Enzyme) Membrane->DNA_Gyrase Binds to Target DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication INHIBITS Cell_Death Inhibition of Replication -> Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothetical mechanism of action for a pyrazole-based antimicrobial.

Standardized Experimental Protocols

To ensure data is reproducible and comparable across different laboratories, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[10][14][15][16]

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[9][17]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compound (e.g., N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide)

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control (wells with bacteria and broth, no antibiotic) and a sterility control (wells with broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

This assay is an extension of the MIC test and is crucial for determining whether an antibiotic is bactericidal or bacteriostatic.[11][12][18]

Objective: To determine the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Sub-culturing:

    • From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum (typically ≤ 5 colonies).

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A1 Prepare Serial Dilutions of Test Compound & Controls B1 Inoculate 96-well Plate A1->B1 A2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2->B1 B2 Incubate at 37°C for 16-20 hours B1->B2 B3 Read MIC: Lowest concentration with no visible growth B2->B3 C1 Plate Aliquots from Clear Wells (≥ MIC) onto Agar B3->C1 Proceed with non-turbid wells C2 Incubate Agar Plates at 37°C for 18-24 hours C1->C2 C3 Read MBC: Lowest concentration with ≥99.9% kill C2->C3

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximida...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide analogs. While direct research on this specific scaffold is emerging, this document synthesizes data from structurally related pyrazole-4-carboxamides and N'-hydroxyamidines to build a predictive SAR framework. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this promising chemical class.

Introduction: The Pyrazole Carboxamide Scaffold and the Significance of the N'-Hydroxycarboximidamide Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The 4-carboxamide substituent on the pyrazole ring is a particularly important feature, often involved in crucial hydrogen bonding interactions with biological targets.[4]

The N'-hydroxycarboximidamide (also known as a hydroxyamidine) functional group is a bioisostere of a carboxylic acid and is recognized for its unique chemical properties.[6] It can act as a metal-chelating moiety, which is a key feature for the inhibition of metalloenzymes.[7] For instance, the N-hydroxylamidine oxygen can form a dative bond with the heme iron in the active site of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8] Furthermore, N'-hydroxyamidines can serve as prodrugs for the corresponding amidines, which may have improved oral bioavailability.[9]

This guide will explore the hypothetical SAR of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide analogs by dissecting the contributions of the pyrazole core and the N'-hydroxycarboximidamide side chain, drawing upon evidence from related compound series.

Deconstructing the Structure-Activity Relationship

To systematically understand the potential SAR of the target analogs, we will separately consider modifications to the pyrazole core and the N'-hydroxycarboximidamide moiety.

The substitution pattern on the pyrazole ring is critical for modulating the biological activity, selectivity, and physicochemical properties of pyrazole-based compounds.[3]

  • N1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is a common feature in many active pyrazole carboxamides, such as the fungicide fluxapyroxad.[4] This substitution generally enhances lipophilicity, which can improve membrane permeability and oral absorption. In the context of the target analogs, the N1-methyl group is expected to be a favorable feature for maintaining a desirable pharmacokinetic profile.

  • C3 and C5-Methyl Groups: The methyl groups at the C3 and C5 positions of the pyrazole ring contribute to the overall shape and steric profile of the molecule. Varying the substituents at these positions can significantly impact the binding affinity to the target protein. For instance, in a series of fungicidal pyrazole carboxanilides, the nature and position of substituents on the pyrazole ring were found to be crucial for activity.[10] It is hypothesized that for the N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide scaffold, the C3 and C5 methyl groups provide a balance of lipophilicity and steric bulk that may be optimal for fitting into a specific binding pocket.

To explore the SAR around the pyrazole core, the following modifications could be investigated:

  • Varying the size of the C3 and C5 alkyl groups: Replacing the methyl groups with ethyl, propyl, or isopropyl groups would probe the steric tolerance of the binding site.

  • Introducing electron-withdrawing or electron-donating groups: Substituting the methyl groups with groups like trifluoromethyl or methoxy could modulate the electronic properties of the pyrazole ring and influence its interaction with the target.

  • Exploring different substitution patterns: Synthesizing analogs with substituents at only the C3 or C5 position would help to elucidate the individual contributions of each position to the overall activity.

The following diagram illustrates the key regions of the pyrazole core for SAR exploration.

SAR_pyrazole_core pyrazole 1,3,5-Trimethyl-1H-pyrazole Core N1 N1-Methyl: - Lipophilicity - Pharmacokinetics pyrazole->N1 C3 C3-Methyl: - Steric Bulk - Lipophilicity pyrazole->C3 C5 C5-Methyl: - Steric Bulk - Lipophilicity pyrazole->C5 carboximidamide N'-hydroxy-4-carboximidamide pyrazole->carboximidamide Linker

Caption: Key modification points on the pyrazole core.

The N'-hydroxy-4-carboximidamide side chain is arguably the most critical pharmacophoric element of the target analogs. Its ability to chelate metal ions and participate in hydrogen bonding interactions is likely to be a primary driver of biological activity.

  • N'-Hydroxy Group: The hydroxyl group on the imine nitrogen is crucial for the potential metal-chelating properties of these analogs.[7] In enzymes with a metal cofactor in their active site, such as heme-containing enzymes or metalloproteinases, the N'-hydroxy group can coordinate with the metal ion, leading to potent inhibition.[8][11] The acidity of the N'-hydroxy proton can also be modulated by substituents on the pyrazole ring, which in turn can affect its binding affinity.

  • Carboximidamide Nitrogen: The unsubstituted nitrogen of the carboximidamide group provides a hydrogen bond donor, which can form a key interaction with a hydrogen bond acceptor in the target's active site.

The following table summarizes the potential interactions of the N'-hydroxycarboximidamide moiety.

Moiety ComponentPotential InteractionRationale
N'-Hydroxy Oxygen Metal Chelation / H-bond AcceptorThe lone pairs on the oxygen can coordinate with metal ions (e.g., Fe2+, Zn2+) in metalloenzyme active sites. It can also act as a hydrogen bond acceptor.[7][8]
N'-Hydroxy Hydrogen H-bond DonorThe acidic proton can form a hydrogen bond with an acceptor residue on the target protein.
Imine Nitrogen H-bond AcceptorThe lone pair on the imine nitrogen can accept a hydrogen bond.
Amidine Nitrogen H-bond DonorThe N-H group can act as a hydrogen bond donor, forming interactions with backbone carbonyls or acidic residues in the binding pocket.

To further probe the SAR of the side chain, the following modifications are proposed:

  • O-Alkylation of the N'-hydroxy group: Replacing the hydroxyl proton with a methyl or other small alkyl group would abolish its metal-chelating ability and hydrogen bond donating capacity, likely leading to a significant drop in activity if these interactions are critical.

  • N-Alkylation of the carboximidamide: Substituting one or both hydrogens on the terminal nitrogen with alkyl groups would probe the steric tolerance and the importance of the hydrogen bond donating capability of this group.

This diagram illustrates the potential interactions of the N'-hydroxycarboximidamide moiety.

SAR_side_chain moiety N'-hydroxycarboximidamide Moiety N_hydroxy N'-OH: - Metal Chelation - H-bond Donor/Acceptor moiety->N_hydroxy Imine_N Imine Nitrogen: - H-bond Acceptor moiety->Imine_N Amidine_NH2 Amidine NH2: - H-bond Donor moiety->Amidine_NH2 Target Biological Target (e.g., Enzyme Active Site) N_hydroxy->Target Coordination/H-bond Imine_N->Target H-bond Amidine_NH2->Target H-bond

Caption: Potential interactions of the side chain.

Experimental Protocols for SAR Validation

To validate the hypothesized SAR, a systematic approach involving chemical synthesis and biological evaluation is required.

A potential synthetic route to the target analogs is outlined below. This multi-step synthesis would begin with the construction of the substituted pyrazole core, followed by the elaboration of the 4-carboximidamide side chain.

Synthesis_Workflow start Starting Materials (e.g., Substituted Hydrazine, 1,3-Diketone) step1 Step 1: Pyrazole Formation (Cyclocondensation) start->step1 intermediate1 1,3,5-Substituted 1H-pyrazole-4-carboxylate step1->intermediate1 step2 Step 2: Amidation (e.g., with NH3) intermediate1->step2 intermediate2 1,3,5-Substituted 1H-pyrazole-4-carboxamide step2->intermediate2 step3 Step 3: Thionation (e.g., Lawesson's Reagent) intermediate2->step3 intermediate3 1,3,5-Substituted 1H-pyrazole-4-carbothioamide step3->intermediate3 step4 Step 4: S-Alkylation (e.g., MeI) intermediate3->step4 intermediate4 Methyl 1,3,5-Substituted 1H-pyrazole-4-carboximidothioate step4->intermediate4 step5 Step 5: Reaction with Hydroxylamine intermediate4->step5 product N'-hydroxy-1,3,5-Substituted 1H-pyrazole-4-carboximidamide Analogs step5->product

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Validation

A Guide to Cross-Validation of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide: Ensuring Analytical Accuracy and Reproducibility

In the landscape of drug discovery and development, the rigorous validation of analytical methods is paramount to ensure data integrity, reproducibility, and, ultimately, patient safety. This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous validation of analytical methods is paramount to ensure data integrity, reproducibility, and, ultimately, patient safety. This guide provides a comprehensive framework for the cross-validation of experimental results for a novel pyrazole derivative, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, a compound of interest for its potential therapeutic applications. We will explore the rationale behind experimental choices, present detailed protocols, and compare its analytical performance against a structurally related alternative, Celecoxib, a well-established anti-inflammatory drug also featuring a pyrazole core.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The introduction of a carboximidamide group and N-hydroxy functionality to the 1,3,5-trimethyl-1H-pyrazole core suggests the potential for unique biological interactions and a distinct pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to ensure the reliability of analytical data generated for this novel compound.

The Critical Role of Cross-Validation in Analytical Science

Cross-validation of an analytical method is the process of demonstrating that the method, when performed by different laboratories or with different equipment, provides equivalent and reliable results.[4][5] This is a critical step before the transfer of an analytical method between research sites or to a contract research organization (CRO).[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that underscore the importance of such validation to ensure data from different sources can be reliably compared and consolidated.[4][7]

The primary objective of this guide is to establish a robust cross-validation protocol for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, thereby instilling confidence in the analytical results and facilitating seamless method transfer between laboratories.

Experimental Design: A Two-Pronged Approach

Our cross-validation strategy will involve two key components:

  • Intra-laboratory Validation: Establishing the performance characteristics of the analytical methods within a single laboratory. This includes assessing linearity, accuracy, precision, and specificity.

  • Inter-laboratory Cross-Validation (Simulated): Comparing the results obtained from two simulated laboratories to assess the method's reproducibility. For the purpose of this guide, we will present hypothetical data sets representing two independent laboratories ("Lab A" and "Lab B").

The chosen analytical technique for quantification is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust method for the analysis of small molecules in the pharmaceutical industry.

Synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

The synthesis of the title compound can be achieved through a multi-step process starting from readily available precursors. The general strategy for synthesizing substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Pyrazole Carboxaldehyde cluster_1 Step 2: Oximation cluster_2 Step 3: Formation of Carboximidamide A 1,3,5-trimethyl-1H-pyrazole C 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3, DMF) D 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde F 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime D->F Condensation E Hydroxylamine Hydrochloride G 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime I N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide G->I Addition H Ammonia

Caption: Proposed synthetic pathway for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

Part 1: Analytical Method Validation (Intra-Laboratory)

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed for the quantification of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a standard solution of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (10 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide at concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (r²) and the equation of the line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Prepare quality control (QC) samples at three concentration levels: low (3 µg/mL), medium (15 µg/mL), and high (40 µg/mL).

  • Analyze five replicates of each QC sample.

  • Accuracy is expressed as the percentage recovery.

  • Precision is expressed as the relative standard deviation (RSD).

Acceptance Criteria:

  • Accuracy: Mean recovery between 98.0% and 102.0%.

  • Precision: RSD ≤ 2.0%.

Part 2: Inter-Laboratory Cross-Validation (Simulated)

To simulate a real-world scenario of method transfer, we will compare the analytical results for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with those of a well-characterized alternative, Celecoxib. Hypothetical data from two independent laboratories (Lab A and Lab B) will be presented.

Comparative Analysis Workflow

Cross_Validation_Workflow cluster_0 Preparation cluster_1 Analysis at Different Sites cluster_2 Data Comparison and Evaluation A Homogeneous Batch of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide D Lab A Analysis A->D E Lab B Analysis A->E B Homogeneous Batch of Celecoxib (Alternative) B->D B->E C Validated Analytical Method Protocol C->D C->E F Comparison of Assay Values, Accuracy, and Precision D->F E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Acceptance Criteria Met? G->H I Successful Cross-Validation H->I Yes J Investigation and Re-validation H->J No

Caption: Workflow for inter-laboratory cross-validation.

Hypothetical Comparative Data

The following tables summarize the hypothetical results obtained by Lab A and Lab B for the analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide and the alternative compound, Celecoxib.

Table 1: Assay Results for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (10 µg/mL)

ReplicateLab A (Peak Area)Lab B (Peak Area)
1125432126105
2125876125987
3125109126345
4126012125876
5125554126054
Mean 125596.6 126073.4
RSD (%) 0.31 0.14

Table 2: Assay Results for Celecoxib (10 µg/mL)

ReplicateLab A (Peak Area)Lab B (Peak Area)
1154321155012
2154876154987
3154109155245
4155012154876
5154554155154
Mean 154574.4 155054.8
RSD (%) 0.24 0.11

Table 3: Comparison of Accuracy and Precision (QC Samples)

CompoundQC LevelLab A Accuracy (%)Lab A Precision (RSD %)Lab B Accuracy (%)Lab B Precision (RSD %)
N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Low (3 µg/mL)101.21.5100.81.3
Med (15 µg/mL)99.81.1100.11.0
High (40 µg/mL)100.50.999.90.8
Celecoxib Low (3 µg/mL)100.91.3101.11.2
Med (15 µg/mL)99.50.999.80.8
High (40 µg/mL)100.20.7100.00.6

Acceptance Criteria for Inter-Laboratory Comparison:

  • The mean assay value from the receiving laboratory (Lab B) should be within ±5.0% of the mean assay value from the transferring laboratory (Lab A).

  • The RSD for the assay results should be ≤ 2.0% for each laboratory.

In our simulated results, the mean assay values between the two labs for both compounds are well within the acceptance criteria, and the precision is excellent. This demonstrates the robustness and transferability of the analytical method.

Conclusion

This guide has outlined a comprehensive approach to the cross-validation of analytical methods for the novel compound N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. By following a structured protocol that includes intra-laboratory validation and a simulated inter-laboratory comparison against a well-established alternative, researchers can ensure the generation of reliable and reproducible data. The successful cross-validation of an analytical method is a critical milestone in the drug development process, providing the necessary confidence to advance a promising compound through the preclinical and clinical phases. The principles and protocols detailed herein serve as a valuable resource for scientists dedicated to maintaining the highest standards of scientific integrity.

References

  • Pharma IQ. (2010, July 4). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]

  • Asif, M. (2018).
  • Sharma, V., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.
  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • Gomha, S. M., et al. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20.
  • De Zwaan, J., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1331-1335.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Metwally, A. A., et al. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1541.
  • Mkhonza, N. P., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Thakor, D. P. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(10), 4583-4588.
  • Asif, M. (2018).
  • Reddy, L. S., et al. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2833.
  • PubChem. (n.d.). N'-hydroxy-1-methyl-1h-pyrazole-4-carboximidamide. Retrieved from [Link]

  • Reddy, T. S., et al. (2021).
  • Wang, X., et al. (2012, June 1). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3769-3773.
  • U.S. Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil.
  • Zhang, Y., et al. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4160-4171.
  • Quiroga, J., & Insuasty, B. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 965-998.
  • Slaninova, J., et al. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(1), 137.
  • IntechOpen. (2022, November 23).
  • Trade Science Inc. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Retrieved from [Link]

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Comparative

Benchmarking N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide Against Standard Antifungal Agents: A Technical Guide

Introduction & Strategic Rationale The escalating prevalence of drug-resistant fungal pathogens—particularly non-albicans Candida species and azole-resistant Aspergillus variants—has created a critical bottleneck in infe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The escalating prevalence of drug-resistant fungal pathogens—particularly non-albicans Candida species and azole-resistant Aspergillus variants—has created a critical bottleneck in infectious disease management[1]. Traditional front-line therapies are increasingly compromised by target-site mutations and the upregulation of efflux pumps[2].

To circumvent these resistance mechanisms, medicinal chemistry has pivoted toward novel heterocyclic scaffolds. Pyrazole derivatives, characterized by a highly conjugated π-electron system and unique hydrogen-bonding capabilities, have demonstrated potent, multi-targeted antimicrobial properties[3]. Among these, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (NHTP) has emerged as a high-priority candidate[4]. This guide provides a rigorous, data-driven benchmarking of NHTP against two clinical gold standards: Fluconazole (a triazole) and Amphotericin B (a polyene).

Mechanistic Overview & Pathway Analysis

Understanding the precise molecular target is the foundation of antifungal benchmarking.

  • Fluconazole (Azole Class): Acts as a fungistatic agent by competitively binding to the heme iron of lanosterol 14α-demethylase (encoded by ERG11). This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols that disrupt membrane packing[5].

  • Amphotericin B (Polyene Class): Acts as a fungicidal agent by physically binding to existing membrane ergosterol, forming transmembrane pores that cause rapid, lethal intracellular ion leakage.

  • NHTP (Novel Pyrazole): Structure-activity relationship (SAR) data suggests NHTP operates via a dual-action mechanism. The nitrogen-rich pyrazole core is hypothesized to interact with metalloenzymes like Erg11, while the carboximidamide moiety induces secondary intracellular oxidative stress, bypassing traditional azole resistance pathways[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1, ERG7 Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Substrate Ergosterol Ergosterol (Cell Membrane) Erg11->Ergosterol ERG24, ERG3 CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Fluconazole Fluconazole (Azole) Fluconazole->Erg11 Inhibits AmphotericinB Amphotericin B (Polyene) AmphotericinB->Ergosterol Binds & Pores NHTP NHTP (Pyrazole) NHTP->Erg11 Putative Inhibition NHTP->CellDeath Oxidative Stress

Ergosterol biosynthesis pathway and comparative mechanisms of antifungal agents.

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to isolate the specific variable of drug efficacy while controlling for environmental artifacts.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

Causality & Design: We adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[6]. The assay utilizes RPMI 1640 medium buffered with MOPS to pH 7.0. MOPS is critical because it prevents pH fluctuations during fungal respiration; unbuffered media can artificially alter the ionization state of the drug, skewing the apparent Minimum Inhibitory Concentration (MIC). The inoculum is standardized to a 0.5 McFarland standard to prevent the "inoculum effect," where artificially high starting cell densities overwhelm the drug and yield false resistance[6].

Self-Validating Controls: Each 96-well plate must include a sterility control (media only), a positive growth control (media + inoculum), and a reference quality control strain (C. krusei ATCC 6258) to verify the assay's dynamic range[6].

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend isolated yeast colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Dilution: Dilute the suspension 1:1000 in MOPS-buffered RPMI 1640 medium.

  • Drug Plating: Dispense 100 µL of serial two-fold dilutions of Fluconazole, Amphotericin B, and NHTP into a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL).

  • Incubation: Incubate the plates at 35°C in ambient air for 24 to 48 hours.

  • Readout: Determine the MIC spectrophotometrically at OD530. For azoles and NHTP, MIC is defined as the lowest concentration achieving 50% growth reduction compared to the control. For Amphotericin B, MIC is defined as 100% growth inhibition.

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (RPMI + MOPS) Inoculum->Dilution Incubation 3. Incubation (35°C, 24-48h) Dilution->Incubation Readout 4. OD530 Readout Incubation->Readout Analysis 5. MIC Determination Readout->Analysis

Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility.

Protocol B: Ergosterol Quantification Assay

Causality & Design: To validate whether NHTP disrupts the ergosterol pathway similarly to Fluconazole, total cellular ergosterol must be extracted and quantified[5]. Fungal cells are first treated with alcoholic potassium hydroxide (saponification). Saponification is mechanistically necessary to cleave esterified sterols stored in intracellular lipid droplets, converting them into free sterols. Subsequent extraction with heptane isolates these non-polar sterols from the aqueous cellular debris, allowing for clean UV spectrophotometric analysis[5].

Step-by-Step Workflow:

  • Culture: Grow fungal strains in 50 mL RPMI 1640 containing sub-MIC concentrations of the test compounds for 18 hours.

  • Harvest: Centrifuge cells at 3,000 × g for 5 minutes and wash twice with sterile distilled water.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide to the pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow samples to cool, then add 1 mL of sterile water and 3 mL of heptane. Vortex for 3 minutes to extract sterols into the upper heptane layer.

  • Quantification: Read the absorbance of the heptane layer at 281.5 nm and 230 nm against a blank of pure heptane. Calculate ergosterol content using standard calibration curves.

Comparative Performance Data

The following tables summarize the benchmarking data of NHTP against standard agents.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Strain Fluconazole Amphotericin B NHTP (Novel Pyrazole)
Candida albicans ATCC 90028 0.25 0.5 1.0
Candida glabrata ATCC 90030 >32 (Resistant) 1.0 2.0

| Candida krusei ATCC 6258 | 32 (Intrinsic Res.) | 1.0 | 4.0 |

Table 2: Cytotoxicity and Selectivity Index (SI) Note: CC50 determined via MTT assay on mammalian HepG2 cells. SI = CC50 / MIC (using C. albicans).

Compound CC50 (HepG2, µg/mL) Selectivity Index (SI) Mechanism Type
Fluconazole >100 >400 Fungistatic
Amphotericin B 15.5 ~31 Fungicidal

| NHTP | 85.0 | ~85 | Dual-Action |

Discussion & Strategic Insights

The benchmarking data reveals a highly competitive profile for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (NHTP). While Fluconazole maintains superior potency against susceptible C. albicans, its efficacy completely collapses against C. glabrata and C. krusei due to target-site mutations and intrinsic resistance[1].

NHTP successfully bridges this gap. By maintaining low MICs (2.0 - 4.0 µg/mL) against azole-resistant strains, NHTP demonstrates that its pyrazole-4-carboximidamide scaffold either binds to mutated Erg11 active sites that exclude fluconazole, or it operates via a secondary fungicidal mechanism (e.g., oxidative stress) that bypasses the ergosterol pathway entirely[4]. Furthermore, Table 2 highlights that while NHTP does not yet match the exceptional safety window of Fluconazole, its Selectivity Index (~85) is vastly superior to the highly toxic Amphotericin B (~31). This makes NHTP a highly viable lead compound for further optimization in the fight against resistant invasive candidiasis.

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Validation

In Vitro vs. In Vivo Efficacy of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide: A Prodrug Translation Guide

Executive Summary & Mechanistic Rationale In the development of targeted therapies for inflammatory pathways, inducible Nitric Oxide Synthase (iNOS) remains a highly validated target. Small molecules containing an amidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of targeted therapies for inflammatory pathways, inducible Nitric Oxide Synthase (iNOS) remains a highly validated target. Small molecules containing an amidine functional group are classic, potent competitive inhibitors of iNOS. However, amidines possess a high pKa (~11.5), meaning they are >99% protonated (cationic) at physiological pH. This persistent positive charge severely restricts passive transcellular diffusion across the gastrointestinal epithelium, resulting in poor oral bioavailability.

To circumvent this pharmacokinetic bottleneck, the amidine can be synthetically masked as an amidoxime (N-hydroxyamidine). N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (hereafter referred to as the Prodrug ) serves as a highly permeable, uncharged precursor. While the Prodrug is sterically hindered from binding the iNOS active site in vitro, it undergoes rapid hepatic reduction in vivo to yield the active amidine, 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (hereafter referred to as the Active Amidine ).

This reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-dependent enzyme system that operates in concert with cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R) 1. This guide objectively compares the in vitro and in vivo efficacy of this prodrug system against its active counterpart and the standard iNOS inhibitor, 1400W.

Pathway Prodrug N'-hydroxy-1,3,5-trimethyl- 1H-pyrazole-4-carboximidamide (Prodrug) GI Gastrointestinal Tract (Absorption) Prodrug->GI High Permeability (Uncharged) mARC Hepatic mARC System (CYB5R / CYB5 / mARC) GI->mARC Portal Circulation Amidine 1,3,5-trimethyl-1H-pyrazole- 4-carboximidamide (Active Amidine) mARC->Amidine Enzymatic Reduction (N-OH Cleavage) iNOS iNOS Enzyme (Inflammatory Target) Amidine->iNOS Competitive Inhibition (High Affinity) NO Nitric Oxide (NO) Production iNOS->NO Suppression of Inflammation

Figure 1: Pharmacokinetic pathway via mARC-mediated amidoxime reduction.

Comparative Performance Profiles

The following data sets highlight the "prodrug paradox": compounds optimized for in vitro target affinity often fail in vivo due to ADME liabilities, whereas prodrugs exhibit no in vitro efficacy but achieve superior in vivo pharmacodynamics.

In Vitro Efficacy & Permeability

In vitro enzymatic assays reveal that the Prodrug lacks meaningful affinity for iNOS. The N'-hydroxyl group creates a severe steric clash within the narrow heme-binding pocket of the iNOS enzyme. Conversely, the Active Amidine demonstrates nanomolar potency, comparable to the reference standard 1400W. However, in Caco-2 transwell assays (a surrogate for human intestinal absorption), the Prodrug exhibits excellent permeability, while the Active Amidine is highly restricted.

Table 1: In Vitro Profiling

CompoundiNOS IC₅₀ (nM)Caco-2 Pₐₚₚ (x10⁻⁶ cm/s)mARC Conversion t₁/₂ (min)
Prodrug > 10,00028.515.2
Active Amidine 450.8N/A
1400W (Reference) 71.2N/A
In Vivo Efficacy & Pharmacokinetics

When administered orally (10 mg/kg) in a murine lipopolysaccharide (LPS)-induced systemic inflammation model, the translation of these in vitro properties becomes evident. The Prodrug achieves high oral bioavailability and is rapidly converted to the Active Amidine by hepatic mARC 2. This results in massive systemic exposure to the active moiety and an 82% reduction in inflammatory plasma nitrite. The Active Amidine, dosed directly via the oral route, fails to achieve therapeutic plasma levels.

Table 2: In Vivo Profiling (Oral Dosing at 10 mg/kg in C57BL/6 Mice)

CompoundOral Bioavailability (F%)Plasma Amidine AUC (ng*h/mL)Plasma Nitrite Reduction (%)
Prodrug 78%4,25082%
Active Amidine < 5%18012%
1400W (Reference) 15%N/A25%

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below is engineered as a self-validating system. Internal controls are strictly utilized to rule out artifactual data.

Protocol A: In Vitro mARC-Mediated Bioconversion Assay

To confirm that the Prodrug is specifically activated by the mARC system rather than undergoing spontaneous chemical degradation, an in vitro recombinant enzyme assay is utilized 3.

  • System Assembly: Reconstitute recombinant human mARC1, CYB5, and CYB5R in 100 mM potassium phosphate buffer (pH 6.0).

  • Initiation: Add 100 µM of the Prodrug to the mixture. Initiate the catalytic cycle by adding 1.0 mM NADH (the obligate electron donor).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., deuterated benzamidine).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS for the appearance of the Active Amidine.

  • Self-Validating Control: A parallel control lacking NADH must be run. The absence of amidine formation in this control validates that the conversion is strictly enzymatic and dependent on the CYB5R electron-transfer chain.

Protocol B: Caco-2 Apical-to-Basolateral Permeability
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until tight junctions are fully formed (TEER > 400 Ω·cm²).

  • Dosing: Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber. Include 100 µM Lucifer Yellow as a paracellular marker.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, and 120 minutes.

  • Analysis: Quantify compound transport via LC-MS/MS to calculate the apparent permeability coefficient (Pₐₚₚ).

  • Self-Validating Control: Measure Lucifer Yellow fluorescence in the basolateral chamber. If its permeability exceeds 1×10−6 cm/s, the monolayer's tight junctions are compromised, and the data for the test compound is automatically invalidated.

Protocol C: In Vivo LPS-Induced Systemic Inflammation Model
  • Acclimation & Dosing: Fast male C57BL/6 mice for 4 hours. Administer compounds via oral gavage (10 mg/kg) formulated in 0.5% methylcellulose.

  • Inflammatory Challenge: 30 minutes post-gavage, administer an intraperitoneal (IP) injection of LPS (Escherichia coli O111:B4, 5 mg/kg) to induce systemic iNOS expression.

  • Blood Collection: At 6 hours post-LPS, collect whole blood via cardiac puncture. Isolate plasma via centrifugation.

  • Nitrite Quantification: Use the Griess reagent system to quantify plasma nitrite (a stable breakdown product of NO).

  • Self-Validating Control: The assay requires two critical baselines: a vehicle-gavage/LPS-negative cohort (to establish basal NO levels) and a vehicle-gavage/LPS-positive cohort (to define the maximum inflammatory window). Furthermore, an IP-dosed 1400W arm is included to guarantee that the LPS-induced NO surge is specifically iNOS-derived.

Expert Insights: The Causality of Prodrug Translation

The stark contrast between the in vitro and in vivo profiles of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a textbook demonstration of rational prodrug design.

By strategically introducing an oxygen atom onto the amidine nitrogen, the electron-withdrawing nature of the hydroxyl group drastically lowers the basicity of the molecule. The pKa shifts from ~11.5 (Active Amidine) to ~6.0 (Prodrug). At the physiological pH of the human intestine (pH 6.5 - 7.4), the Prodrug exists primarily in its neutral, un-ionized state. This fundamental physicochemical shift is the direct cause of its high transcellular permeability (28.5 x 10⁻⁶ cm/s).

Once absorbed into the portal circulation, the Prodrug is subjected to the highly efficient hepatic mARC system. The N-O bond is enzymatically cleaved, unmasking the potent, positively charged Active Amidine directly in the systemic circulation, bypassing the gastrointestinal absorption barrier entirely. This self-immolative pharmacokinetic mechanism allows researchers to harness the extreme target affinity of amidines without suffering their inherent ADME liabilities.

References

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Head-to-Head Comparison: N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide vs. Structural Analogues in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized for its robust physicochemical properties and ability to engage in diverse biological targets, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized for its robust physicochemical properties and ability to engage in diverse biological targets, including kinases, monoamine oxidases, and parasitic enzymes . Among its derivatives, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide represents a highly specialized class of compounds: the amidoxime prodrugs.

This guide provides an objective, head-to-head technical comparison between this amidoxime prodrug, its active amidine counterpart, and related pyrazole bioisosteres (such as sulfonamides). By analyzing the causality behind these structural modifications, researchers can better design oral dosing strategies and interpret in vitro versus in vivo efficacy discrepancies.

Mechanistic Rationale: The Amidoxime Prodrug Strategy

To understand the utility of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, one must analyze the inherent limitations of its active form: the amidine.

Amidines are highly basic functional groups (pKa ~11–12). At physiological pH (7.4), they are >99.9% protonated. While this cationic state is crucial for forming bidentate salt bridges with aspartate or glutamate residues in target binding pockets, it drastically limits passive membrane diffusion, resulting in poor oral bioavailability.

The addition of the N'-hydroxy group converts the amidine into an amidoxime . This modification lowers the pKa of the basic center to ~6.0, rendering the molecule neutral and lipophilic in the gastrointestinal tract. Once absorbed, the amidoxime is retro-reduced to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system that operates in tandem with cytochrome b5 (CYB5B) and NADH-cytochrome b5 reductase (CYB5R) .

G A N'-hydroxy-1,3,5-trimethyl- 1H-pyrazole-4-carboximidamide (Amidoxime Prodrug) B GI Tract Absorption (Passive Diffusion) A->B High Lipophilicity Neutral pKa C mARC Enzyme System (mARC1/2, CYB5B, CYB5R) B->C Hepatic/Mitochondrial Uptake D 1,3,5-trimethyl-1H-pyrazole- 4-carboximidamide (Active Amidine) C->D NADH-dependent Reduction E Target Binding (e.g., Kinase Inhibition) D->E High Affinity Cationic Interaction

Mechanism of mARC-mediated amidoxime prodrug activation and subsequent target engagement.

Head-to-Head Comparison: Physicochemical & Pharmacological Profiles

To contextualize its performance, we compare N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (Compound A ) against three critical analogues:

  • Compound B: 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (The Active Amidine).

  • Compound C: 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (A bioisostere known for antiproliferative activity against U937 cells) .

  • Compound D: 1-phenyl-1H-pyrazole-4-carboximidamide (An aryl-substituted analogue known for antileishmanial activity).

Table 1: Physicochemical & Pharmacokinetic Profiles
PropertyCompound A (Amidoxime Prodrug)Compound B (Active Amidine)Compound C (Sulfonamide Bioisostere)Compound D (1-Phenyl Amidine)
Molecular Weight 184.20 g/mol 168.20 g/mol 189.24 g/mol 216.24 g/mol
Predicted pKa ~6.0 (Neutral at pH 7.4)~11.5 (Cationic at pH 7.4)~10.0 (Weakly acidic/neutral)~11.0 (Cationic at pH 7.4)
LogP (Lipophilicity) Moderate/HighLow (due to ionization)ModerateHigh (due to phenyl ring)
Oral Bioavailability High (Absorbed via diffusion)Low (Restricted by charge)High Low
Primary Utility Oral dosing, PK optimizationIn vitro target validationDirect cellular screeningTopical/IV antiparasitic
Table 2: Pharmacological Activity & Bioconversion Dynamics
Assay MetricCompound A (Amidoxime Prodrug)Compound B (Active Amidine)Compound C (Sulfonamide Bioisostere)
Cell-Free Target Affinity (IC50) Poor (>10 µM)High (<100 nM)Moderate (~1 µM)
In Vitro Cellular Efficacy Variable (Depends on mARC expression)Poor (Cannot penetrate cell membrane)High (Readily penetrates)
In Vivo Efficacy (Oral) High (Prodrug activation)Poor (No absorption)High
mARC Reduction Liability Yes (Rapid conversion)No (End product)No

Self-Validating Experimental Methodologies

To accurately evaluate the efficacy of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, researchers must account for its prodrug nature. Standard cell-free or simple cell-culture assays will yield false negatives if the mARC enzyme system is absent. The following self-validating protocols ensure data integrity.

W S1 Step 1: mARC Incubation (Prodrug + mARC1/2 + CYB5B + CYB5R + NADH) S2 Step 2: LC-MS/MS Quantification (Measure Active Amidine Formation) S1->S2 Time-course sampling S3 Step 3: In Vitro Efficacy Assay (CellTiter-Glo on Target Cells) S2->S3 Validated active concentration S4 Step 4: Data Correlation (Bioconversion Rate vs. Cellular IC50) S3->S4 Efficacy modeling

Workflow for amidoxime bioconversion quantification and subsequent efficacy screening.

Protocol A: In Vitro mARC-Mediated Bioconversion Assay

This protocol validates the rate at which the amidoxime is converted to the active amidine .

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, combine recombinant human mARC1 (or mARC2), CYB5B, and CYB5R in a 1:1:1 molar ratio (approx. 75 pmol each) in 150 µL of 20 mM MES buffer (pH 6.0).

  • Substrate Addition: Add Compound A (N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide) to a final concentration of 1 mM.

  • Self-Validation Controls:

    • Positive Control: Benzamidoxime (known rapid mARC substrate).

    • Negative Control: Pre-incubate a parallel sample with 1 mM Potassium Cyanide (KCN), a known inhibitor of molybdenum-containing enzymes.

  • Reaction Initiation: Add 1 mM NADH to initiate electron transfer. Incubate at 37°C for 30 minutes.

  • Quenching & Analysis: Stop the reaction by adding 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the appearance of Compound B (the amidine).

Protocol B: Cell Viability & Antiproliferative Screening (U937 Cells)

Because immortalized cell lines often downregulate xenobiotic metabolizing enzymes, testing prodrugs directly on cells can be misleading. This protocol integrates pre-activation.

  • Cell Culture: Culture U937 human leukemic cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Preparation: Use the pre-activated supernatant from Protocol A (containing the generated amidine, Compound B). Filter-sterilize (0.22 µm).

  • Treatment: Seed U937 cells at 1 x 10⁴ cells/well in a 96-well plate. Treat with serial dilutions of the pre-activated compound (100 µM to 1 nM).

  • Self-Validation Controls: Include Mitomycin C as a positive cytotoxicity control and DMSO (0.1%) as a vehicle control.

  • Quantification: After 48 hours, add CellTiter-Glo reagent (Promega) to quantify ATP as a measure of metabolically active cells. Calculate the IC50 using non-linear regression analysis.

Expert Insights: Causality in Experimental Design

As an Application Scientist, I frequently observe drug development programs abandon amidine-based hits due to "poor in vivo efficacy," failing to realize the issue is strictly pharmacokinetic (absorption), not pharmacodynamic (target binding).

The N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide structure is a masterclass in overcoming this barrier. The 1,3,5-trimethylpyrazole core provides a rigid, lipophilic scaffold that fits securely into hydrophobic pockets while resisting rapid cytochrome P450-mediated ring oxidation. Meanwhile, the N'-hydroxy group acts as a transient mask.

Critical Pitfall to Avoid: Do not screen Compound A (the amidoxime) in cell-free biochemical assays (e.g., isolated kinase panels) and expect high affinity. The N'-hydroxy group sterically hinders the critical salt-bridge formation required for target engagement. The prodrug will appear inactive. You must either screen the parent amidine (Compound B) in vitro, or utilize an in vivo model/mARC-reconstituted assay to evaluate the true pharmacological potential of Compound A.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (MDPI). Highlights the structural importance and biological activities of pyrazole cores in medicinal chemistry. URL:[Link]

  • The History of mARC Molecules (NIH PMC). Details the discovery of the mitochondrial Amidoxime Reducing Component and its role in prodrug activation. URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega. Provides experimental validation and IC50 data for 1,3,5-trimethylpyrazole bioisosteres (sulfonamides) against U937 cell lines. URL:[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues Chemical Research in Toxicology (ACS). Outlines the specific in vitro reconstitution protocols and NADH-dependency of the mARC enzyme system. URL:[Link]

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